Technical Documentation Center

5-(Pyridin-3-yl)pent-4-yn-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Pyridin-3-yl)pent-4-yn-2-ol
  • CAS: 119981-03-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-(Pyridin-3-yl)pent-4-yn-2-ol

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(Pyridin-3-yl)pent-4-yn-2-ol, a valuable heterocyclic alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(Pyridin-3-yl)pent-4-yn-2-ol, a valuable heterocyclic alcohol in medicinal chemistry and drug development. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this synthetic route.

Introduction and Strategic Overview

5-(Pyridin-3-yl)pent-4-yn-2-ol and its derivatives are of significant interest in pharmaceutical research due to the presence of the pyridine moiety, a common pharmacophore, and the propargylic alcohol functionality, which can be a key site for further chemical modification. The synthesis of this molecule is most effectively achieved through a palladium- and copper-catalyzed Sonogashira coupling reaction.[1][2] This approach offers a direct and modular route to the target compound from readily available starting materials.

Our synthetic strategy hinges on the coupling of a 3-substituted pyridine with a suitable terminal alkyne. Specifically, we will explore the reaction between 3-ethynylpyridine and a protected form of 3-butyn-2-ol, followed by deprotection. An alternative, and often more direct route, involves the coupling of a 3-halopyridine with but-3-yn-2-ol. For the purposes of this guide, we will focus on the latter approach due to the commercial availability and stability of the starting materials.

The Core Synthesis: Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base.[2]

2.1. Mechanistic Insights

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

  • Palladium Cycle: The active Pd(0) catalyst is generated in situ. It undergoes oxidative addition with the aryl halide (3-bromopyridine) to form a Pd(II) complex.

  • Copper Cycle: The terminal alkyne (but-3-yn-2-ol) reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylide group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final product, 5-(Pyridin-3-yl)pent-4-yn-2-ol, and regenerate the active Pd(0) catalyst.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(L2)-X pd0->pd_complex Oxidative Addition (Ar-X) product_pd_complex Ar-Pd(II)(L2)-C≡CR pd_complex->product_pd_complex Transmetalation product_pd_complex->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide Deprotonation cu_acetylide->pd_complex cu_acetylide->cu_x Transmetalation alkyne H-C≡CR base Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 5-(Pyridin-3-yl)pent-4-yn-2-ol.

3.1. Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.SupplierPurity
3-BromopyridineC5H4BrN157.99626-55-1Sigma-Aldrich≥99%
But-3-yn-2-olC4H6O70.092028-63-9Sigma-Aldrich≥98%
PdCl2(PPh3)2C36H30Cl2P2Pd701.9013965-03-2Strem Chemicals98%
Copper(I) IodideCuI190.457681-65-4Acros Organics99.5%
Triethylamine (TEA)C6H15N101.19121-44-8Fisher Scientific≥99.5%
Tetrahydrofuran (THF)C4H8O72.11109-99-9J.T.BakerAnhydrous, ≥99.9%
3.2. Step-by-Step Synthesis

Synthesis_Workflow start Start: Assemble Glassware reagents Charge Reactor: - 3-Bromopyridine - But-3-yn-2-ol - PdCl2(PPh3)2 - CuI - THF start->reagents degas Degas the Mixture (Argon sparging) reagents->degas add_base Add Triethylamine degas->add_base reaction Heat to Reflux (Monitor by TLC/LC-MS) add_base->reaction workup Aqueous Workup: - Quench with NH4Cl - Extract with EtOAc reaction->workup purification Purification: Column Chromatography workup->purification product Characterization: NMR, MS, IR purification->product

Caption: A streamlined workflow for the synthesis of 5-(Pyridin-3-yl)pent-4-yn-2-ol.

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq), but-3-yn-2-ol (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent Addition and Degassing: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a starting material concentration of approximately 0.2 M. The reaction mixture should be thoroughly degassed by bubbling argon through the solution for 15-20 minutes to ensure an inert atmosphere. This is critical to prevent the oxidation of the Pd(0) species.

  • Base Addition: Add triethylamine (3.0 eq) to the reaction mixture via syringe. The amine acts as a base to neutralize the HBr formed during the reaction and also serves as a solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-(Pyridin-3-yl)pent-4-yn-2-ol as a pale yellow oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the pyridyl protons, the methine proton of the alcohol, the methylene protons, and the methyl protons.
¹³C NMR Resonances for the pyridyl carbons, the acetylenic carbons, and the carbons of the pentynol chain.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the product (m/z = 162.09 [M+H]⁺).
Infrared (IR) Characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹), C≡C stretch (~2230 cm⁻¹), and C-N/C=C stretches of the pyridine ring.
Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The progress of the reaction can be easily monitored, and the identity of the product can be unequivocally confirmed by a suite of standard analytical methods. The Sonogashira reaction is a highly reliable and well-documented transformation, and the use of commercially available starting materials and catalysts adds to the reproducibility of this synthesis.

Conclusion

The Sonogashira coupling provides an efficient and direct pathway for the synthesis of 5-(Pyridin-3-yl)pent-4-yn-2-ol. This guide has detailed the mechanistic basis of the reaction, provided a robust experimental protocol, and outlined the necessary characterization techniques. By understanding the key parameters and the underlying chemistry, researchers can confidently and successfully synthesize this valuable compound for their drug discovery and development programs.

References
  • Sonogashira coupling - YouTube. (2019, January 7).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC - NIH.
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022, June 30). Organic Letters - ACS Publications.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • 3-Ethynylpyridine 98 2510-23-8 - Sigma-Aldrich. (n.d.).
  • 3-BUTYN-2-ol - Jaydev Chemical Industries. (n.d.).
  • 3-Butyn-2-ol | C4H6O | CID 16239 - PubChem - NIH. (n.d.).
  • 5-(Pyridin-3-yl)pent-4-yn-2-ol (CAS No. 119981-03-2) Suppliers @ ChemicalRegister.com. (n.d.).

Sources

Exploratory

Structural Elucidation and Solid-State Profiling of 5-(Pyridin-3-yl)pent-4-yn-2-ol

Content Type: Technical Guide & Strategic Whitepaper Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists[1][2][3] Executive Summary: The Solid-State Challenge 5-(Pyridin-3-yl)pent-4-yn-2-ol is a p...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Strategic Whitepaper Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists[1][2][3]

Executive Summary: The Solid-State Challenge

5-(Pyridin-3-yl)pent-4-yn-2-ol is a pivotal intermediate and pharmacophore in the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands.[1][2][3] Structurally, it bridges a rigid pyridine-alkyne scaffold with a flexible, chiral hydroxy-alkyl chain.[1][2][3]

Current Status: As of the latest crystallographic databases (CSD, ICSD), a direct single-crystal X-ray diffraction (SC-XRD) entry for the free base of this specific molecule is not deposited.[1][2][3] This is attributed to its physicochemical nature: the free base is typically a viscous oil or low-melting solid at room temperature due to the rotational freedom of the sp3 alkyl tail and weak intermolecular forces relative to its molecular weight (~161.2 g/mol ).[1][2][3]

The Solution: This guide provides the authoritative roadmap for the de novo structural determination of this molecule. It details the transition from amorphous oil to crystalline solid via salt selection, predicts the supramolecular landscape, and defines the acquisition protocols required to validate its absolute configuration.[1][2][3]

Predicted Structural Landscape & Synthons

Before experimentation, we must model the expected crystal packing to select the correct crystallization vectors.[1][2][3] The molecule contains two primary hydrogen-bonding vectors: the Pyridine Nitrogen (Acceptor) and the Secondary Hydroxyl (Donor/Acceptor) .[1][2][3]

2.1 Conformational Analysis
  • Rigid Core: The Pyridine-C≡C-C motif is planar and rigid.[1][2][3]

  • Flexible Tail: The C(alkyne)-CH₂-CH(OH)-CH₃ segment introduces torsional freedom.[1][2][3] In the solid state, this tail will adopt a conformation that maximizes O-H[1][2][3]···N interactions, likely folding back slightly relative to the rigid rod.[1][2][3]

2.2 Dominant Supramolecular Synthons

In the absence of strong acids, the crystallization will be driven by the O-H[1][2][3]···N(py) heterosynthon, which is energetically superior to O-H[1][2][3]···O homosynthons in pyridine-alcohols.[1][2][3]

  • Motif A (Chain): Infinite 1D chains where the hydroxyl of Molecule A donates to the pyridine nitrogen of Molecule B.[1][2][3]

  • Motif B (Dimer): Cyclic dimers are less likely due to the linear geometry of the alkyne spacer, which prevents the "head-to-tail" curvature required for R2,2(10) rings often seen in smaller pyridyl alcohols.[1][2][3]

2.3 Space Group Prediction
  • Racemic Mixture: Likely Monoclinic (P2₁/c) , allowing for centrosymmetric pairing of enantiomers.[1][2][3]

  • Enantiopure (2R or 2S): Likely Orthorhombic (P2₁2₁2₁) or Monoclinic (P2₁) .[1][2][3] The lack of inversion symmetry forces the molecules to pack in chiral columns.[1][2][3]

Experimental Protocol: From Synthesis to Structure

This workflow is designed to force the molecule into a crystalline lattice suitable for diffraction.[1][2][3]

Phase I: Synthesis & Purification (Pre-Crystallization)
  • Reaction: Sonogashira coupling of 3-bromopyridine and 4-pentyn-2-ol.[1][2][3]

  • Critical Purification: The oil must be >98% pure by HPLC. Traces of CuI or Pd catalysts will act as impurities that inhibit nucleation.[1][2][3] Use a scavenger resin (e.g., SiliaMetS® Thiol) post-workup.[1][2][3]

Phase II: Salt Screening (The Crystallization Driver)

Since the free base is likely an oil, salt formation is the primary route to a diffraction-quality crystal.[1][2][3]

Table 1: Targeted Salt Screen for 5-(Pyridin-3-yl)pent-4-yn-2-ol

CounterionpKa (Acid)ΔpKa (Base-Acid)Expected OutcomeCrystallization Solvent
L-Tartaric Acid 2.98~2.2High Success. Forms robust diastereomeric salts.[1][2][3] Ideal for resolving the chiral center.[1][2][3]EtOH / Acetone (1:[1][2][3]1)
Fumaric Acid 3.03~2.1Moderate. Often yields 2:1 (Base:Acid) stoichiometry.[1][2][3]Isopropanol
Hydrochloric Acid -6.0>11Risk. Likely hygroscopic.[1][2][3] Good for solubility, bad for stable crystals.[1][2][3]Et₂O / MeOH
Oxalic Acid 1.25~4.0High Success. Strong ionic lattice, but toxicity limits pharma utility.[1][2][3]THF / Hexane
Phase III: Single Crystal Growth (Vapor Diffusion Method)
  • Setup: Dissolve 20 mg of the Salt Complex in 0.5 mL Methanol (Good Solvent) in an inner vial.

  • Outer Vial: Place 2 mL Diethyl Ether or Pentane (Anti-Solvent) in the outer jar.[1][2][3]

  • Kinetics: Seal and store at 4°C. Slow diffusion over 72-120 hours promotes defect-free growth.[1][2][3]

Technical Workflow Visualization

The following diagram illustrates the logical flow from the amorphous free base to the resolved crystal structure, highlighting the critical decision nodes.

CrystalWorkflow Start Crude 5-(Pyridin-3-yl) pent-4-yn-2-ol (Oil) Purify Scavenger Resin Purification (>98%) Start->Purify Decision Physical State Check Purify->Decision Solid Recrystallize Free Base (Hexane/EtOAc) Decision->Solid If Solid Oil Salt Screen Strategy Decision->Oil If Oil (Likely) Grow Vapor Diffusion (MeOH -> Et2O) Solid->Grow Salts Candidate Salts: 1. L-Tartrate (Chiral) 2. Fumarate (Robust) 3. Oxalate (Hard) Oil->Salts Salts->Grow XRD SC-XRD Data Collection (100 K) Grow->XRD Solve Structure Solution (SHELXT / Olex2) XRD->Solve

Figure 1: Strategic workflow for the structural determination of pyridine-alkyne alcohols.[1][2][3]

Data Collection & Refinement Standards

To ensure the structure meets "Authoritative" standards (e.g., for patent filing or publication in Acta Cryst.), adhere to these parameters:

  • Temperature: Data must be collected at 100 K (Cryostream). Room temperature collection will result in high thermal ellipsoids for the flexible alkyl tail (C8-C9-C10), obscuring the chiral center's geometry.[1][2][3]

  • Resolution: Aim for 0.75 Å or better to resolve the acetylenic bond density clearly.

  • Absolute Configuration: If using the L-Tartrate salt, use the known chirality of the tartrate anion to assign the configuration of the alcohol (C2) via the Flack parameter.[1][2][3]

    • Flack x near 0.0 = Correct Absolute Structure.[1][2][3]

    • Flack x near 1.0 = Inverted Structure.[1][2][3]

References & Benchmarks

While the specific crystal structure is pending deposition, the following authoritative sources provide the methodological grounding and homologous structures used to construct this guide:

  • Sonogashira Coupling & Pyridine Alkyne Synthesis

    • Chinchilla, R., & Nájera, C. (2007).[1][2][3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2][3] Chemical Reviews.[1][2][3]

    • [1][2][3]

  • Crystallography of Nicotinic Ligands (Homologs)

    • Mazurov, A., et al. (2006).[1][2][3] 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane (TC-1698): A Potent α7 Nicotinic Agonist.[1][2][3] Journal of Medicinal Chemistry.[1][2][3] (Provides solid-state data for similar pyridine-ether/alkyne scaffolds).

    • [1][2][3]

  • Supramolecular Synthons in Pyridines

    • Desiraju, G. R. (1995).[1][2][3] Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis. Angewandte Chemie.[1][2][3]

    • [1][2][3]

  • Salt Selection Methodologies

    • Stahl, P. H., & Wermuth, C. G.[1][2][3] (Eds.).[1][2][3][4][5] (2002).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (The industry standard for converting oils to crystalline salts).[1][2][3]

    • [1][2][3]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-(Pyridin-3-yl)pent-4-yn-2-ol as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Protein Function with a Novel Chemical Probe The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of nume...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Protein Function with a Novel Chemical Probe

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a wide array of biological interactions makes it a privileged structure for targeting diverse protein families. 5-(Pyridin-3-yl)pent-4-yn-2-ol is a novel chemical probe that leverages this versatile pyridine core for target engagement and incorporates a terminal alkyne handle for bioorthogonal ligation. This design enables its use in powerful chemical proteomics strategies, such as Activity-Based Protein Profiling (ABPP), to identify and characterize protein targets in complex biological systems.[1][2]

This document provides a comprehensive guide to the application of 5-(Pyridin-3-yl)pent-4-yn-2-ol for identifying and validating novel protein targets. We will detail the underlying principles, provide step-by-step protocols for its use in cell-based assays, and discuss methods for downstream target validation.

Physicochemical Properties of 5-(Pyridin-3-yl)pent-4-yn-2-ol

PropertyValueSource
Molecular Formula C₁₀H₁₁NO-
Molecular Weight 161.20 g/mol -
CAS Number 119981-03-2-
Appearance White to off-white solid (predicted)-
Solubility Soluble in DMSO, DMF, and alcohols (predicted)-
Purity ≥95%-

Principle of Action: A Two-Step Approach to Target Identification

The utility of 5-(Pyridin-3-yl)pent-4-yn-2-ol as a chemical probe is rooted in its bifunctional nature. The pyridine-containing head group is designed to bind to the active site or other functionally important sites on target proteins. The terminal alkyne tail serves as a bioorthogonal handle, which is chemically inert within the cellular environment but can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with an azide-containing reporter tag.[3][4] This two-step labeling strategy allows for the sensitive detection and enrichment of probe-labeled proteins.

The general workflow for target identification using 5-(Pyridin-3-yl)pent-4-yn-2-ol is as follows:

  • Cellular Incubation: Live cells are incubated with the probe, allowing it to permeate the cell membrane and bind to its protein targets.

  • Lysis and Ligation: The cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then "clicked" to an azide-functionalized reporter molecule, such as biotin for enrichment or a fluorophore for visualization.

  • Enrichment and Identification: Biotinylated proteins are captured on streptavidin-coated beads, washed to remove non-specifically bound proteins, and then identified by mass spectrometry.

  • Visualization: Fluorescently tagged proteins can be visualized directly in-gel to assess the labeling profile and probe selectivity.

G cluster_0 In-Cell Labeling cluster_1 Lysis & Ligation cluster_2 Downstream Analysis Probe 5-(Pyridin-3-yl)pent-4-yn-2-ol Cells Live Cells Probe->Cells Incubation Lysate Cell Lysate Cells->Lysate Lysis Click Click Chemistry (CuAAC) Lysate->Click Enrichment Streptavidin Enrichment (Biotin) Click->Enrichment Gel In-Gel Fluorescence Click->Gel Reporter Azide-Reporter (Biotin or Fluorophore) Reporter->Click MS Mass Spectrometry Enrichment->MS

Figure 1: General workflow for target identification using 5-(Pyridin-3-yl)pent-4-yn-2-ol.

Detailed Protocols

Protocol 1: In-situ Target Engagement and Mass Spectrometry-Based Identification

This protocol describes the labeling of cellular proteins with 5-(Pyridin-3-yl)pent-4-yn-2-ol, followed by biotinylation and enrichment for mass spectrometry analysis.[5][6]

Materials:

  • 5-(Pyridin-3-yl)pent-4-yn-2-ol

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-PEG3-Biotin

  • Copper(II) Sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Urea solution (8 M in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Formic acid

Procedure:

  • Cell Culture and Probe Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of 5-(Pyridin-3-yl)pent-4-yn-2-ol in DMSO.

    • Dilute the probe in cell culture medium to the desired final concentration (e.g., 1-10 µM). Include a DMSO-only vehicle control.

    • Incubate the cells with the probe for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with cold PBS.

    • Add cold lysis buffer to the cells, scrape, and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the following click chemistry reagents to the final concentrations indicated:

      • Azide-PEG3-Biotin (100 µM)

      • TCEP (1 mM)

      • TBTA (100 µM)

      • CuSO₄ (1 mM)

    • Vortex to mix and incubate for 1 hour at room temperature.

  • Protein Precipitation and Enrichment:

    • Precipitate the protein by adding 4 volumes of cold acetone and incubating at -20°C for 1 hour.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

    • Wash the pellet with cold methanol and resuspend in PBS containing 1% SDS.

    • Add pre-washed streptavidin-agarose beads and incubate for 1.5 hours at room temperature with rotation.

    • Wash the beads sequentially with PBS containing 1% SDS, PBS containing 0.5% SDS, and finally with PBS alone.

  • On-Bead Digestion for Mass Spectrometry:

    • Resuspend the beads in 8 M urea.

    • Reduce the proteins with DTT (10 mM) for 30 minutes at 37°C.

    • Alkylate with IAA (20 mM) for 30 minutes in the dark.

    • Dilute the urea to 1 M with 100 mM Tris-HCl (pH 8.5).

    • Add trypsin and digest overnight at 37°C.

    • Collect the supernatant containing the peptides and acidify with formic acid.

    • Desalt the peptides using a C18 StageTip and analyze by LC-MS/MS.

Protocol 2: In-Gel Fluorescence Visualization of Labeled Proteins

This protocol allows for the rapid visualization of probe-labeled proteins by conjugating them to a fluorescent azide.[7]

Materials:

  • Probe-labeled and lysed cell samples (from Protocol 1, steps 1 and 2)

  • Azide-fluorophore (e.g., Azide-Alexa Fluor 488)

  • Click chemistry reagents (as in Protocol 1)

  • 4x Laemmli sample buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Click Chemistry Reaction:

    • To 50 µg of protein lysate, add the click chemistry reagents with the azide-fluorophore (e.g., 25 µM final concentration).

    • Incubate for 1 hour at room temperature in the dark.

  • SDS-PAGE and Imaging:

    • Add 4x Laemmli sample buffer to the reaction mixture.

    • Boil the samples for 5 minutes at 95°C.

    • Resolve the proteins on an SDS-PAGE gel.

    • Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths.

    • Stain the gel with Coomassie Brilliant Blue to visualize the total protein loading.

Data Analysis and Interpretation

Mass Spectrometry Data:

The raw mass spectrometry data should be searched against a relevant protein database to identify the peptides and corresponding proteins. The relative abundance of proteins identified in the probe-treated sample versus the vehicle control can be quantified. Proteins that are significantly enriched in the probe-treated sample are considered putative targets.

In-Gel Fluorescence Data:

The fluorescence scan of the gel will reveal bands corresponding to proteins that have been labeled by the probe. The intensity of these bands can be compared across different conditions (e.g., different probe concentrations, competition with an unlabeled inhibitor). A clean background and specific banding pattern suggest selective target engagement.[8]

Validation of Putative Targets

The identification of a protein by mass spectrometry is the first step in target validation. It is crucial to confirm the interaction between the probe and the putative target using orthogonal methods.[9][10]

Recommended Validation Steps:

  • Western Blotting: Confirm the enrichment of the putative target in the streptavidin pulldown from the probe-treated sample compared to the vehicle control.[9]

  • Competitive Binding Assays: Pre-incubate the cells with a known inhibitor of the putative target before adding 5-(Pyridin-3-yl)pent-4-yn-2-ol. A reduction in the labeling of the target protein (visualized by in-gel fluorescence or quantified by mass spectrometry) suggests that the probe binds to the same site as the inhibitor.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. A loss of the corresponding band in the in-gel fluorescence analysis or a significant reduction in its enrichment in the pulldown experiment provides strong evidence for on-target binding.[11]

  • Recombinant Protein Labeling: Confirm that the probe can directly label the purified recombinant target protein in vitro.

G cluster_0 Initial Identification cluster_1 Confirmation & Specificity cluster_2 Validated Target MS_Hit Putative Target from MS WB Western Blot Confirmation MS_Hit->WB Compete Competitive Binding Assay MS_Hit->Compete KO Knockdown/Knockout Validation MS_Hit->KO Recombinant Recombinant Protein Labeling MS_Hit->Recombinant Validated Validated Target WB->Validated Compete->Validated KO->Validated Recombinant->Validated

Figure 2: Workflow for the validation of putative protein targets.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal in in-gel fluorescence - Insufficient probe concentration or incubation time- Inefficient click reaction- Low abundance of the target protein- Optimize probe concentration and incubation time- Prepare fresh click chemistry reagents- Increase the amount of protein lysate
High background in in-gel fluorescence - Non-specific binding of the probe- Inefficient removal of excess probe- Decrease probe concentration or incubation time- Include additional wash steps after cell lysis
Many non-specific proteins in MS results - Inefficient washing of streptavidin beads- Non-specific binding of proteins to the beads- Optimize wash buffer conditions (e.g., increase detergent concentration)- Pre-clear the lysate with streptavidin beads before the pulldown
Inconsistent results between replicates - Variation in cell culture conditions- Inconsistent sample handling- Ensure consistent cell passage number and density- Standardize all pipetting and incubation steps

References

Sources

Application

Application Note: 5-(Pyridin-3-yl)pent-4-yn-2-ol as a Chiral Scaffold for nAChR Modulator Synthesis

[1] Executive Summary 5-(Pyridin-3-yl)pent-4-yn-2-ol is a critical bifunctional intermediate in the synthesis of neuronal nicotinic acetylcholine receptor (nAChR) ligands.[1] Structurally, it serves as a rigidified analo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-(Pyridin-3-yl)pent-4-yn-2-ol is a critical bifunctional intermediate in the synthesis of neuronal nicotinic acetylcholine receptor (nAChR) ligands.[1] Structurally, it serves as a rigidified analog of metanicotine, featuring a pyridine ring (cation-


 interaction site) connected via an internal alkyne spacer to a chiral secondary alcohol.[1]

This scaffold is primarily utilized in the development of


 and 

nAChR agonists
for neurodegenerative indications (Alzheimer’s, Parkinson’s) and smoking cessation therapies. The internal alkyne provides metabolic stability superior to alkene linkers while maintaining the precise distance required between the pharmacophoric nitrogen and the hydrogen-bond acceptor/donor site at the C2 position.

Synthetic Utility & Protocols

Synthesis via Sonogashira Coupling

The most robust route to 5-(Pyridin-3-yl)pent-4-yn-2-ol involves the palladium-catalyzed cross-coupling of 3-bromopyridine with 4-pentyn-2-ol.[1]

Mechanism: The reaction proceeds via a Pd(0)/Cu(I) catalytic cycle involving oxidative addition of the aryl halide, transmetallation of the copper-acetylide, and reductive elimination to form the C-C bond.

Protocol: Large-Scale Coupling

Reagents:

  • 3-Bromopyridine (1.0 equiv)[1]

  • 4-Pentyn-2-ol (1.2 equiv)[1]

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%)[1]
  • CuI (1 mol%)[1]

  • Triethylamine (Et

    
    N) / THF (1:1 v/v)[1]
    

Step-by-Step Procedure:

  • Degassing: Charge a flame-dried 3-neck flask with Et

    
    N and THF. Sparge with argon for 30 minutes to remove dissolved oxygen (critical to prevent Glaser homocoupling of the alkyne).
    
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    and CuI under a positive stream of argon. The solution should turn yellow/brown.
  • Substrate Addition: Add 3-bromopyridine via syringe. Stir for 10 minutes.

  • Alkyne Addition: Dropwise add 4-pentyn-2-ol over 20 minutes.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO

    
    , gradient 20% 
    
    
    
    50% EtOAc in Hexanes).
    • Yield Target: >85%[1][2][3]

    • Appearance: Pale yellow viscous oil.

Enantiomeric Resolution (Kinetic Resolution)

The biological activity of nAChR ligands is highly stereodependent. The (


)-enantiomer is often the bioactive conformer for nicotine analogs.

Protocol: Lipase-Mediated Resolution

  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1]

  • Acyl Donor: Vinyl acetate.[1][2][4]

Procedure:

  • Dissolve racemic 5-(Pyridin-3-yl)pent-4-yn-2-ol (10 g) in dry MTBE (100 mL).

  • Add vinyl acetate (3.0 equiv) and Novozym 435 (10% w/w relative to substrate).[1]

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

  • Termination: Stop reaction when conversion reaches 50% (typically 24-48 h).

  • Separation: Filter off the enzyme. The filtrate contains the unreacted (

    
    )-alcohol  and the (
    
    
    
    )-acetate
    .[1]
  • Purification: Separate the alcohol and ester via column chromatography.

    • Target: >99% ee for (

      
      )-alcohol.[1][2]
      

Workflow Visualization

The following diagram illustrates the synthetic pathway from raw materials to the resolved chiral scaffold.

SynthesisWorkflow Start 3-Bromopyridine + 4-Pentyn-2-ol Coupling Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N Start->Coupling 60°C, 4h Racemic Racemic Product (±)-5-(Pyridin-3-yl)pent-4-yn-2-ol Coupling->Racemic Purification Resolution Kinetic Resolution CAL-B Lipase, Vinyl Acetate Racemic->Resolution Enzymatic Selectivity S_Isomer (S)-Alcohol (Target Scaffold) Resolution->S_Isomer Unreacted (50% Yield) R_Isomer (R)-Acetate (Byproduct) Resolution->R_Isomer Acylated

Figure 1: Chemo-enzymatic synthesis workflow for isolating the chiral (S)-scaffold.

Medicinal Chemistry Applications

Pharmacophore Mapping

This molecule is designed to bridge the "cation-


" site and the "H-bond acceptor" site in the nAChR binding pocket.
  • Pyridine Nitrogen: Mimics the quaternary ammonium of acetylcholine (or the pyrrolidine nitrogen of nicotine) via protonation at physiological pH (pKa ~3-4, but effective in cation-

    
     interactions).[1]
    
  • Alkyne Spacer: Locks the distance between the aromatic ring and the chiral center at approximately 4.5–5.0 Å, restricting conformational freedom to increase binding affinity.

  • C2-Hydroxyl: Serves as a handle for conversion to amines (mimicking the H-bond donor capability of high-affinity agonists like epibatidine).[1]

Derivatization to Active Ligands

The secondary alcohol is rarely the final drug; it is a precursor. The standard medicinal chemistry workflow involves converting the hydroxyl group to a primary or secondary amine with inversion of configuration.

Protocol: Mitsunobu Inversion to Azide (Amine Precursor)

  • Reagents: (

    
    )-Alcohol (1.0 equiv), Triphenylphosphine (PPh
    
    
    
    , 1.2 equiv), Diphenylphosphoryl azide (DPPA, 1.2 equiv), DIAD (1.2 equiv).[1]
  • Solvent: Dry THF at 0°C.

  • Mechanism: The reaction inverts the (

    
    )-alcohol to the (
    
    
    
    )-azide.[1]
  • Reduction: The azide is subsequently reduced (Staudinger reduction with PPh

    
    /H
    
    
    
    O) to yield the (
    
    
    )-amine
    , which often exhibits superior binding affinity to
    
    
    receptors compared to the alcohol.[1]

Analytical & QC Standards

To ensure data integrity in drug discovery, the following QC parameters must be met before biological testing:

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV (254 nm)> 98.0%
Chiral Purity Chiralcel OD-H (Hex/IPA 90:10)> 99.0% ee
Residual Copper ICP-MS< 10 ppm (Critical for biological assays)
Identity 1H NMR (DMSO-d6)Alkyne protons distinct from aromatics

Key NMR Signals (DMSO-d6):

  • 
     8.6 (d, 1H, Pyridine C2-H)[1]
    
  • 
     4.5 (m, 1H, CH-OH)[1]
    
  • 
     2.4 (d, 2H, Propargylic CH
    
    
    
    )[1]

Biological Evaluation Protocols

Calcium Flux Assay (Functional Activity)

This assay measures the agonist potential of the synthesized ligands on HEK293 cells stably expressing human


 nAChR.

Protocol:

  • Cell Loading: Load HEK293-h

    
     cells with Calcium-6 dye (Molecular Devices) for 1 hour at 37°C.
    
  • Compound Prep: Dissolve the test compound (amine derivative of the scaffold) in HBSS buffer + 20 mM HEPES.

  • Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) system.[1][3]

  • Injection: Inject compound and monitor fluorescence increase (excitation 485 nm, emission 525 nm) for 180 seconds.

  • Data Analysis: Normalize response to 100

    
    M Nicotine (100% control). Calculate EC
    
    
    
    using a 4-parameter logistic fit.

Pharmacophore Receptor nAChR Binding Pocket (Trp/Tyr Residues) Pyridine Pyridine Ring (Cation-π Interaction) Receptor->Pyridine High Affinity ChiralCenter Chiral Center (C2) (H-Bond / Steric Fit) Receptor->ChiralCenter Stereospecificity Alkyne Alkyne Linker (Rigid Spacer ~4.8Å) Pyridine->Alkyne Alkyne->ChiralCenter

Figure 2: Pharmacophore mapping of the scaffold within the nAChR binding pocket.

References

  • Cosford, N. D., et al. (1998).[1] "(S)-(-)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate (SIB-1508Y): A novel anti-parkinsonian agent with selectivity for neuronal nicotinic acetylcholine receptors."[1] Journal of Medicinal Chemistry, 41(4), 407-412.[1]

  • Ghanem, A. (2007).[1][5] "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron, 63(8), 1723-1754.[1] [1]

  • Chinchilla, R., & Nájera, C. (2007).[1] "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical Reviews, 107(3), 874-922.[1]

  • Holladay, M. W., et al. (1997).[1] "Neuronal nicotinic acetylcholine receptors as targets for drug discovery." Journal of Medicinal Chemistry, 40(26), 4169-4194.[1]

Sources

Method

The Strategic Utility of 5-(Pyridin-3-yl)pent-4-yn-2-ol in the Synthesis of Novel Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the quest for novel heterocyclic compounds with tailored properties is perpetual. Pyri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the quest for novel heterocyclic compounds with tailored properties is perpetual. Pyridine-containing molecules, in particular, are cornerstones of many pharmaceuticals and functional materials. This technical guide delves into the synthesis and versatile applications of a strategic building block, 5-(Pyridin-3-yl)pent-4-yn-2-ol , as a precursor for the assembly of diverse and potentially bioactive heterocyclic systems. This document provides not only detailed synthetic protocols but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.

Synthesis of the Precursor: 5-(Pyridin-3-yl)pent-4-yn-2-ol

The efficient synthesis of the title compound is paramount to its utility. A robust and scalable method for its preparation is the Sonogashira cross-coupling reaction.[1][2] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1]

1.1. Mechanistic Rationale for Sonogashira Coupling

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The palladium(0) species undergoes oxidative addition with the aryl halide (3-bromopyridine). Concurrently, the terminal alkyne (pent-4-yn-2-ol) reacts with a copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.

1.2. Detailed Synthetic Protocol

This protocol outlines the synthesis of 5-(Pyridin-3-yl)pent-4-yn-2-ol from commercially available starting materials.

Table 1: Reagents and Materials for the Synthesis of 5-(Pyridin-3-yl)pent-4-yn-2-ol

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
3-BromopyridineC₅H₄BrN157.991.58 g10.0
Pent-4-yn-2-olC₅H₈O84.121.01 g12.0
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.90140 mg0.2 (2 mol%)
Copper(I) iodide (CuI)CuI190.4538 mg0.2 (2 mol%)
Triethylamine (Et₃N)C₆H₁₅N101.195.6 mL40.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1150 mL-

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.58 g, 10.0 mmol), pent-4-yn-2-ol (1.01 g, 12.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (50 mL) and triethylamine (5.6 mL, 40.0 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(pyridin-3-yl)pent-4-yn-2-ol as a pale yellow oil.

Application in Heterocyclic Synthesis: Intramolecular Cyclization Pathways

The strategic placement of the hydroxyl and pyridinyl-alkyne functionalities in 5-(pyridin-3-yl)pent-4-yn-2-ol makes it an excellent precursor for various intramolecular cyclization reactions to construct fused heterocyclic systems.

2.1. Synthesis of Furo[3,2-b]pyridines via Intramolecular Hydroalkoxylation

Furo[3,2-b]pyridines are a class of heterocyclic compounds with significant biological activities.[3] The synthesis of these scaffolds can be achieved through the intramolecular hydroalkoxylation of 5-(pyridin-3-yl)pent-4-yn-2-ol. This reaction is often catalyzed by transition metals, particularly gold or other late transition metals, which activate the alkyne towards nucleophilic attack by the tethered hydroxyl group.[4][5]

2.1.1. Mechanistic Considerations

Gold(I) catalysts are particularly effective in promoting the 5-exo-dig cyclization of alkynyl alcohols.[6] The catalytic cycle is initiated by the coordination of the gold(I) complex to the alkyne, which increases its electrophilicity. The proximate hydroxyl group then attacks the activated alkyne in an intramolecular fashion, leading to a vinyl-gold intermediate. Protonolysis of the carbon-gold bond regenerates the catalyst and yields the desired furo[3,2-b]pyridine derivative.

G cluster_synthesis Synthesis of 5-(Pyridin-3-yl)pent-4-yn-2-ol cluster_cyclization Heterocyclic Synthesis 3-Bromopyridine 3-Bromopyridine Sonogashira_Coupling Sonogashira Coupling (Pd/Cu catalyst, Base) 3-Bromopyridine->Sonogashira_Coupling Pent-4-yn-2-ol Pent-4-yn-2-ol Pent-4-yn-2-ol->Sonogashira_Coupling Precursor 5-(Pyridin-3-yl)pent-4-yn-2-ol Sonogashira_Coupling->Precursor Precursor_ref 5-(Pyridin-3-yl)pent-4-yn-2-ol Hydroalkoxylation Intramolecular Hydroalkoxylation (Gold Catalyst) Precursor_ref->Hydroalkoxylation Amination_Cyclization Intramolecular Amination/Cyclization Precursor_ref->Amination_Cyclization Furopyridine Furo[3,2-b]pyridine Derivative Hydroalkoxylation->Furopyridine Pyrrolopyridine Pyrrolo[1,2-a]pyridine Derivative Amination_Cyclization->Pyrrolopyridine

Figure 1: Synthetic pathways from 5-(Pyridin-3-yl)pent-4-yn-2-ol.

2.1.2. Protocol for Gold-Catalyzed Cyclization

Table 2: Reagents and Materials for Furo[3,2-b]pyridine Synthesis

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
5-(Pyridin-3-yl)pent-4-yn-2-olC₁₀H₁₁NO161.20161 mg1.0
Chloro(triphenylphosphine)gold(I)C₁₈H₁₅AuClP494.7025 mg0.05 (5 mol%)
Silver tetrafluoroborate (AgBF₄)AgBF₄194.6710 mg0.05 (5 mol%)
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9310 mL-

Step-by-Step Procedure:

  • To a dry 25 mL round-bottom flask under an inert atmosphere, add chloro(triphenylphosphine)gold(I) (25 mg, 0.05 mmol) and silver tetrafluoroborate (10 mg, 0.05 mmol).

  • Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 15 minutes to generate the active cationic gold catalyst.

  • In a separate flask, dissolve 5-(pyridin-3-yl)pent-4-yn-2-ol (161 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add the solution of the precursor to the catalyst mixture dropwise over 5 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.

  • Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield the desired 2-methyl-2,3-dihydrofuro[3,2-b]pyridine.

2.2. Synthesis of Pyrrolo[1,2-a]pyridines via Intramolecular Amination and Cyclization

The synthesis of pyrrolo[1,2-a]pyridines and their derivatives is of great interest due to their presence in various natural products and medicinally important compounds.[7][8] A plausible, though less direct, synthetic route from 5-(pyridin-3-yl)pent-4-yn-2-ol involves its conversion to an amino derivative followed by an intramolecular cyclization. This would likely be a multi-step process. A more direct, albeit speculative, approach could involve a formal [3+2] cycloaddition or a dearomatization-cyclization sequence.

A hypothetical two-step protocol is presented below, illustrating the potential of this precursor.

2.2.1. Hypothetical Two-Step Protocol for Pyrrolo[1,2-a]pyridine Synthesis

Step 1: Conversion of the Hydroxyl Group to a Leaving Group and Azide Substitution.

  • Treat 5-(pyridin-3-yl)pent-4-yn-2-ol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding mesylate.

  • Displace the mesylate with sodium azide in a suitable solvent like DMF to yield 4-azido-5-(pyridin-3-yl)pent-1-yne.

Step 2: Reductive Cyclization.

  • Subject the azido-alkyne intermediate to a Staudinger reaction with triphenylphosphine to form an aza-ylide.

  • The in situ generated aza-ylide would then undergo an intramolecular aza-Wittig reaction, leading to the formation of the pyrroline ring.

  • Subsequent aromatization would yield the desired pyrrolo[1,2-a]pyridine scaffold.

G Start 5-(Pyridin-3-yl)pent-4-yn-2-ol Mesylation Mesylation (MsCl, Et3N) Start->Mesylation Mesylate Intermediate Mesylate Mesylation->Mesylate Azide_Substitution Azide Substitution (NaN3, DMF) Mesylate->Azide_Substitution Azido_Alkyne 4-Azido-5-(pyridin-3-yl)pent-1-yne Azide_Substitution->Azido_Alkyne Staudinger_Reaction Staudinger Reaction (PPh3) Azido_Alkyne->Staudinger_Reaction Aza_Ylide Aza-ylide Intermediate Staudinger_Reaction->Aza_Ylide Aza_Wittig Intramolecular Aza-Wittig Reaction Aza_Ylide->Aza_Wittig Pyrroline Dihydropyrrolopyridine Aza_Wittig->Pyrroline Aromatization Aromatization Pyrroline->Aromatization Final_Product Pyrrolo[1,2-a]pyridine Derivative Aromatization->Final_Product

Figure 2: Hypothetical workflow for pyrrolo[1,2-a]pyridine synthesis.

Conclusion and Future Outlook

5-(Pyridin-3-yl)pent-4-yn-2-ol is a versatile and strategically designed precursor for the synthesis of a variety of fused heterocyclic systems. Its straightforward synthesis via Sonogashira coupling and the reactivity of its functional groups allow for the construction of valuable scaffolds such as furo[3,2-b]pyridines and potentially pyrrolo[1,2-a]pyridines. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. Further exploration of the reactivity of this precursor, particularly in metal-catalyzed cascade reactions and multicomponent reactions, is anticipated to unlock even more diverse and complex heterocyclic structures with potential applications in drug discovery and beyond.

References

  • Request PDF. (n.d.). Novel convenient 2-step synthesis of pyrido[1,2-a]indoles from pyrylium salts and o-bromoanilines. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis of pyridino[2,1-b]quinazolinones via a visible light-induced functionalization of alkynes/nitrile insertion/cyclization tandem sequences in continuous-flow technology. Organic & Biomolecular Chemistry, 19(3), 563-567.
  • Dömling, A. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Zhai's group. (2020). Formal (3 + 2) cyclization reaction between sulfur-based pyridinium 1,4-zwitterions and activated alkynes. As referenced in a broader review on pyridinium 1,4-zwitterions.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Novel convenient 2-step synthesis of pyrido[1,2-a]indoles from pyrylium salts and o-bromoanilines. Organic & Biomolecular Chemistry, 19(8), 1836-1847.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Toste, F. D., & coworkers. (2011). Recent developments in gold-catalyzed cycloaddition reactions. Beilstein Journal of Organic Chemistry, 7, 124.
  • Zhang, J., & Schmalz, H.-G. (2006). Gold-Catalyzed Reactions of 1-(1-Alkynyl)cyclopropyl Ketones: A Modular Entry to Highly Substituted Furans.
  • Zhang, L., & coworkers. (2008). Gold-catalyzed synthesis of polycyclic, fully substituted furans from 1-(1-alkynyl)cyclopropyl ketones.
  • Zhang, J. (2009). Gold(I)-catalyzed tandem cyclization/(3 + 3) cycloaddition of related 2-(1-alkynyl)-2-alken-1-ones with nitrones.
  • Garcı́a-Garcı́a, P., & Marco-Contelles, J. (2012). Gold-catalyzed 5-exo-dig cyclization of 3-sulfur-substituted 1,3-dien-5-ynes for synthesizing fulvenes and the in situ reaction with indoles.
  • Larock, R. C., & coworkers. (2013). Synthesis of Pyrido[1,2-a]indole Malonates and Amines through Aryne Annulation. The Journal of Organic Chemistry, 78(4), 1540–1548.
  • Zhai's group. (2020). Formal (5 + 2) cyclization reaction producing benzopyridothiazepines. As referenced in a broader review on pyridinium 1,4-zwitterions.
  • Chuang, S.-C., & coworkers. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. The Journal of Organic Chemistry.
  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Li, G., et al. (2020). Dearomative cyclization of pyridines/isoquinolines with cyclopropenones: access to indolizinones and benzo-fused indolizinones.
  • Toste, F. D., & coworkers. (2011). Gold-catalyzed formal (4 + 3) cycloaddition.
  • Evano, G., & coworkers. (2017). Recent advances in the synthesis of pyrido[1,2-a]indoles. Organic & Biomolecular Chemistry, 15(46), 9794-9807.
  • Reddy, B. V. S., & coworkers. (2022). A Tandem Annulation of 2-Aminoaryl/Alkyl Ketones with β-Keto Sulfones for the Synthesis of Quinolines. The Journal of Organic Chemistry.
  • Chuang, S.-C., & coworkers. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. PubMed. Retrieved from [Link]

  • Rawal, V. H., & coworkers. (2023). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. The Journal of Organic Chemistry, 88(17), 12281–12293.
  • Dömling, A. (2014). Indoles in Multicomponent Processes (MCPs). As referenced in a table on the synthesis of Pyrido[1,2-a]indoles.
  • Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–393.
  • Zhang, J., & coworkers. (2018). Gold-catalyzed formal (3 + 2) and (4 + 2) cycloaddition reactions using propiolates: assembly of 2,3-dihydrofurans and 3,4-dihydropyrans via a multistep cascade process. Organic Chemistry Frontiers, 5(11), 1796-1800.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of pyridone-substituted furan-2(5H)-ones and their intramolecular cyclization to afford furo[3,4-f]isoquinolines. ResearchGate. Retrieved from [Link]

  • Zhu, J., & coworkers. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 24(22), 4148.
  • Zhu, J., & coworkers. (2023).

Sources

Application

Application Notes: In Vitro Assay Protocols for Pyridine-Containing Compounds

Introduction: The Central Role of the Pyridine Scaffold The pyridine ring, a nitrogen-bearing heterocyclic isostere of benzene, is a cornerstone of modern medicinal chemistry.[1] Its presence in a molecule can enhance bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Pyridine Scaffold

The pyridine ring, a nitrogen-bearing heterocyclic isostere of benzene, is a cornerstone of modern medicinal chemistry.[1] Its presence in a molecule can enhance biochemical potency, improve metabolic stability, and increase cell permeability, thereby optimizing both pharmacokinetic and pharmacodynamic properties.[1] This versatility has led to the incorporation of pyridine scaffolds into a vast array of clinically vital agents, from anticancer and antiviral drugs to treatments for tuberculosis and hypertension.[1][2][3]

Given the prevalence of this "privileged scaffold" in drug discovery, robust and reliable in vitro testing is paramount.[1] This guide provides an in-depth look at the foundational principles and detailed protocols necessary for accurately evaluating the biological activity of pyridine-containing compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can generate trustworthy, reproducible data.

Part 1: Foundational Concepts for Assay Design

Before embarking on specific protocols, a researcher must address the inherent physicochemical properties of the test compounds. Pyridine derivatives, while sharing a common core, exhibit a wide range of characteristics that can significantly impact assay performance and data interpretation.

Solubility: The Precursor to Activity

A compound must be in solution to interact with its biological target. Many pyridine derivatives, especially those with complex substitutions, suffer from poor aqueous solubility.[4] This can lead to compound precipitation in aqueous assay buffers, causing artificially low potency readings or erratic results.

  • Expert Insight: The initial "kinetic" solubility is often assessed by diluting a high-concentration DMSO stock into an aqueous buffer.[5] A common goal in early drug discovery is to have a solubility of >60 µg/mL.[5] If a compound is flagged for low solubility, consider modifying the assay buffer (with caution not to affect biology) or prioritizing chemical modifications to the scaffold to improve this parameter.[4][6]

  • Causality: DMSO is the universal solvent for compound libraries due to its ability to dissolve a wide range of hydrophobic and hydrophilic molecules. However, the final concentration in the assay must be carefully controlled (typically ≤0.5%) as it can exert its own biological effects and affect protein stability.

Compound Stability and Potential for Interference

The chemical reactivity of the pyridine ring and its substituents must be considered. While generally stable, some derivatives can be sensitive to pH, light, or react with strong oxidizing agents.[7][8]

  • Expert Insight: It is crucial to distinguish true biological activity from assay artifacts. Certain chemical motifs, sometimes found in pyridine-based libraries, are known as Pan-Assay Interference Compounds (PAINS).[9][10] These compounds can interfere with assay readouts through non-specific mechanisms like aggregation, redox cycling, or reacting with assay reagents.

  • Trustworthiness: Always perform control experiments. Run the assay in the absence of the biological target (e.g., no cells or no enzyme) but with the compound present. A signal change in this "target-less" control is a red flag for assay interference. Furthermore, computational tools can be used to flag potential PAINS structures before screening.[9]

Part 2: Core In Vitro Assay Protocols

The following protocols represent common starting points for characterizing pyridine-containing compounds. They are designed as self-validating systems with integrated controls.

Workflow for Screening Pyridine Compounds

A logical progression of assays is key to efficient drug discovery. A typical workflow begins with broad cytotoxicity screening, followed by more specific functional assays targeting enzymes or receptors.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target-Based Assays cluster_2 Phase 3: Data Analysis Compound Pyridine Compound Library Solubility Aqueous Solubility Screen Compound->Solubility Assess solubility Cytotoxicity Cytotoxicity Assay (e.g., MTT) Solubility->Cytotoxicity Proceed if soluble Enzyme Enzyme Inhibition Assay Cytotoxicity->Enzyme Select non-toxic hits Receptor Receptor Binding Assay Cytotoxicity->Receptor Select non-toxic hits IC50 IC50/EC50 Determination Enzyme->IC50 Receptor->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Analyze potency

Caption: General workflow for in vitro screening of pyridine compounds.

Protocol: Cell Viability (MTT Assay)

The MTT assay is a fundamental colorimetric method to assess a compound's effect on cell viability, proliferation, and cytotoxicity.[11][12] It measures the metabolic activity of cells, specifically the action of NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]

Principle of the MTT Assay

MTT_Principle MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases (in viable cells) MTT->Mito enters cell Formazan Formazan (Purple, Insoluble) Solubilization Solubilization Agent (e.g., DMSO) Formazan->Solubilization dissolves Mito->Formazan reduces Quantification Quantification (Absorbance @ 570 nm) Solubilization->Quantification leads to

Caption: The principle of the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the pyridine-containing compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (e.g., 0.5% DMSO in medium) and "no cell" blank wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[13]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS, sterile filtered) to each well for a final concentration of 0.5 mg/mL.[14]

  • Formazan Development: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[14] Viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100-130 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength between 500-600 nm (typically 570 nm) using a microplate spectrophotometer.

Protocol: Enzyme Inhibition Assay (Example: Kinase)

Many pyridine-based drugs function as enzyme inhibitors, particularly targeting kinases.[15] This protocol describes a generic, luminescence-based kinase assay that quantifies the amount of ATP remaining after a kinase reaction. Inhibition is observed as a higher luminescent signal (more ATP remains).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution at 2X final concentration.

  • Compound Plating: In a 384-well white assay plate, add 5 µL of the pyridine compound dilution series. Include a "positive control" (known inhibitor) and a "negative control" (vehicle, e.g., DMSO).

  • Kinase/Substrate Addition: Add 10 µL of the 2X kinase/substrate mix to all wells.

  • Reaction Initiation: Add 10 µL of the 2X ATP solution to initiate the kinase reaction. The final volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP.

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a microplate reader.

Protocol: Receptor Binding Assay (Filtration-Based)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[16] A common method is a competitive binding assay using a radiolabeled ligand, where the test compound competes for binding to the receptor.[17]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a membrane suspension containing the target receptor, a radiolabeled ligand (e.g., ³H-labeled), and assay buffer.

  • Assay Plating: In a 96-well plate, combine the test compound, the radiolabeled ligand, and the receptor membrane preparation.

    • Total Binding: Wells with radioligand and receptor only.

    • Non-Specific Binding (NSB): Wells with radioligand, receptor, and a high concentration of a known, unlabeled ligand to saturate the receptors.

    • Test Compound: Wells with radioligand, receptor, and a dilution series of the pyridine compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the receptor-ligand complexes on the filter while unbound ligand passes through.[18][19]

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.[18]

  • Data Acquisition: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[18]

Part 3: Data Analysis and Validation

Generating data is only half the battle; proper analysis and validation are what create trustworthy insights.

Calculating IC₅₀/EC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce a biological process by 50%.[20] It is the most common metric for quantifying the potency of an antagonist.

  • Data Normalization:

    • Subtract the average of the "blank" (no cells/enzyme) wells from all other readings.

    • Set the average of the "negative control" (vehicle) wells as 100% activity.

    • Set the average of the "positive control" (max inhibition) wells as 0% activity.

  • Curve Fitting: Plot the normalized percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model.[21]

  • IC₅₀ Determination: The IC₅₀ is the concentration at the inflection point of the resulting sigmoidal curve.[22] Various software tools are available for this calculation.[23]

Example IC₅₀ Data for Pyridine Derivatives Against Cancer Cell Line MCF-7 [2]

Compound IDScaffold ModificationIC₅₀ (µM) vs. MCF-7
PY-001 Unsubstituted Pyridine> 100
PY-002 4-Fluorophenyl addition15.5
PY-003b Thiazole-hybrid6.13
Taxol (Control) Standard Chemotherapy12.32

This table contains representative data synthesized from literature sources for illustrative purposes.[2]

Assay Quality Control: The Z'-Factor

For high-throughput screening, the Z'-factor is a critical statistical parameter used to evaluate the quality and reliability of an assay.[24][25][26] It measures the separation between the positive and negative controls.

Z'-Factor Formula: Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Interpretation of Z'-Factor Values: [26][27]

Z'-FactorAssay QualityInterpretation
> 0.5Excellent Large separation between controls; suitable for HTS.
0 to 0.5Acceptable Assay may require optimization for high-throughput use.
< 0Poor No separation between controls; assay is unreliable.
  • Trustworthiness: Routinely calculating the Z'-factor for each assay plate ensures that the screen is performing robustly and that hits can be identified with high confidence.[26] An assay with a Z'-factor > 0.5 is considered excellent.[26]

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2003). In Vitro Solubility Assays in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Thomas, C. A., Mathew, B., & Abraham, A. (2015). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Heterocyclic Communications, 21(1), 15-20. Retrieved from [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry. Retrieved from [Link]

  • Gao, Y., et al. (2022). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 119(44), e2209930119. Retrieved from [Link]

  • Bednarczyk, D., & Mruk-Łuczkiewicz, A. (2019). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Pharmaceutical Research, 36(6), 83. Retrieved from [Link]

  • The Stability of Pyridine Nucleotides. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 159. Retrieved from [Link]

  • Z-factor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Conte, G., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Pharmaceuticals, 15(11), 1335. Retrieved from [Link]

  • Mowbray, C. E., et al. (2022). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. PLoS Neglected Tropical Diseases, 16(10), e0010825. Retrieved from [Link]

  • Allen, J. G., et al. (2022). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega, 7(40), 35894-35907. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (n.d.). CLYTE. Retrieved from [Link]

  • Kaur, M., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(35), 22760-22783. Retrieved from [Link]

  • Virtual Screening for Identification of Pyridines and Pyrimidines as Potent CDK9 Inhibitors. (2024). International Journal for Multidisciplinary Research (IJFMR). Retrieved from [Link]

  • Receptor Binding Assays. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]

  • Edmondson, S., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 37(4), 844-898. Retrieved from [Link]

  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. Retrieved from [Link]

  • About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Sancineto, L., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(23), 5716. Retrieved from [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 18(2), 153. Retrieved from [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2022). ACS Omega. Retrieved from [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. Retrieved from [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2022). Molecules, 27(19), 6542. Retrieved from [Link]

  • Enhancing CYP3A4 Inhibition Prediction Using a Hybrid GNN–ML Model with Data Augmentation. (2024). International Journal of Molecular Sciences, 25(13), 7013. Retrieved from [Link]

  • How can I decide chemical concentration for design of IC50 assay? (2021). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (2020). CORE. Retrieved from [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. Retrieved from [Link]

  • MTT Assay Protocol. (2023). protocols.io. Retrieved from [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis, Crystal Structure and Cholinesterase Enzymes Inhibitory Activities of New Pyridine Alkaloid Derivative. (2016). ResearchGate. Retrieved from [Link]

  • In vitro receptor binding assays: General methods and considerations. (2017). ResearchGate. Retrieved from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • A Phycoerythrin-SOD Fluorescent Probe Enables Detection of Oxidative Stress for Assessing Astaxanthin in NAFLD. (2024). Marine Drugs, 22(6), 253. Retrieved from [Link]

  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. (2017). ACS Medicinal Chemistry Letters, 8(10), 1045-1050. Retrieved from [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2022). Egyptian Journal of Chemistry. Retrieved from [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (2022). Bioorganic Chemistry, 128, 106069. Retrieved from [Link]

Sources

Application

Application Note: Chiral Resolution of 5-(Pyridin-3-yl)pent-4-yn-2-ol

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes established biocatalytic principles and chromatographic techniques to provide a robust protocol for the chi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes established biocatalytic principles and chromatographic techniques to provide a robust protocol for the chiral resolution of 5-(Pyridin-3-yl)pent-4-yn-2-ol .

Introduction & Molecule Analysis

5-(Pyridin-3-yl)pent-4-yn-2-ol is a critical chiral intermediate, often utilized in the synthesis of neuronal nicotinic acetylcholine receptor (nAChR) ligands (e.g., analogs of Altinicline or Ispronicline). The molecule features a secondary alcohol adjacent to a methyl group and a homopropargylic pyridine chain.

  • Chiral Center: C2 (Secondary Alcohol).[1][2]

  • Key Challenges:

    • Basic Nitrogen: The pyridine ring can cause peak tailing in HPLC and may interfere with acidic resolving agents.

    • Thermal Stability: The internal alkyne is generally stable, but prolonged heating (>80°C) with Lewis acids should be avoided.

    • Solubility: Soluble in lower alcohols (MeOH, EtOH), MTBE, and chlorinated solvents; sparingly soluble in pure hexanes.

This guide prioritizes Enzymatic Kinetic Resolution (EKR) for preparative scale-up due to its cost-efficiency and mild conditions, followed by Chiral HPLC for analytical monitoring and high-purity polishing.

Method 1: Enzymatic Kinetic Resolution (Biocatalysis)

Rationale: Lipases, specifically Candida antarctica Lipase B (CALB), exhibit high enantioselectivity for secondary alcohols with distinct steric differences between substituents (Methyl vs. Homopropargylic-Pyridine).

Mechanistic Prediction (Kazlauskas Rule)

CALB typically acylates the (R)-enantiomer of secondary alcohols where the medium-sized substituent is a methyl group.

  • Reaction: Selective acetylation of (R)-alcohol to (R)-acetate.

  • Product: Unreacted (S)-alcohol (ee > 99%) and (R)-acetate .

Protocol A: Preparative Resolution (Batch Mode)

Materials:

  • Substrate: Racemic 5-(Pyridin-3-yl)pent-4-yn-2-ol (10 g, ~62 mmol).

  • Enzyme: Novozym® 435 (Immobilized CALB), 50% w/w relative to substrate (5 g).

  • Acyl Donor: Vinyl Acetate (3.0 equiv). Note: Vinyl acetate renders the reaction irreversible via tautomerization of the vinyl alcohol byproduct to acetaldehyde.

  • Solvent: Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE). MTBE is preferred for higher solubility.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 g of racemic alcohol in 100 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 17.2 mL (approx. 186 mmol) of Vinyl Acetate.

  • Initiation: Add 5 g of Novozym 435 beads.

  • Incubation: Shake or stir gently (orbital shaker at 200 rpm) at 30–35°C . Do not use magnetic stirring bars as they grind the immobilized enzyme beads.

  • Monitoring: Monitor conversion by HPLC (Method 2) or GC every 2 hours.

    • Target: Stop reaction at 50% conversion (typically 6–12 hours).

  • Termination: Filter off the enzyme beads (can be washed with MTBE and reused).

  • Separation:

    • Concentrate the filtrate under reduced pressure.

    • Purification: Separate the (S)-alcohol from the (R)-acetate using Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane:Ethyl Acetate (Start 80:20 -> End 50:50). The ester elutes first (less polar); the alcohol elutes second.

Hydrolysis of (R)-Acetate (Optional): To recover the (R)-alcohol: Dissolve the (R)-acetate in MeOH/H₂O (4:1) and treat with K₂CO₃ (2 equiv) at RT for 2 hours. Extract with DCM.[3]

Workflow Diagram

KineticResolution Racemate Racemic Mixture (R/S)-Alcohol Reaction Enzymatic Acylation (CALB + Vinyl Acetate) Solvent: MTBE Racemate->Reaction 30-35°C, 6-12h Filtration Filtration (Remove Enzyme) Reaction->Filtration Mixture Crude Mixture (S)-Alcohol + (R)-Acetate Filtration->Mixture Chromatography Flash Chromatography (Silica Gel) Mixture->Chromatography R_Ester (R)-Acetate (Elutes First) Chromatography->R_Ester S_Alcohol (S)-Alcohol (Elutes Second) Chromatography->S_Alcohol

Caption: Workflow for the CALB-catalyzed kinetic resolution of 5-(Pyridin-3-yl)pent-4-yn-2-ol.

Method 2: Chiral HPLC (Analytical & Semi-Prep)

Rationale: Standard silica-based reversed-phase columns fail to separate these enantiomers. Polysaccharide-based Normal Phase Chiral HPLC is required.

Critical Constraint: The basic pyridine nitrogen will interact with residual silanols on the column stationary phase, leading to severe peak tailing. You must use a basic additive.

Protocol B: Analytical Method
ParameterSpecification
Column Chiralpak AD-H or Chiralpak IA (Amylose-based)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol (90 : 10)
Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption)
Temperature 25°C
Expected Retention (R)-Isomer: ~8-10 min; (S)-Isomer: ~12-15 min (Verify with standards)

Troubleshooting:

  • Tailing Peaks: Increase DEA concentration to 0.2%.

  • Low Resolution: Switch to Chiralcel OD-H (Cellulose-based) or lower the IPA content to 5% (95:5 Hexane:IPA).

Method 3: Classical Resolution (Alternative)

While less efficient than enzymatic methods for this specific substrate, diastereomeric salt formation is a viable backup for large-scale manufacturing if enzymes are unavailable.

Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) .

  • Logic: The pyridine nitrogen is sufficiently basic (pKa ~5.2) to form salts with strong organic acids. Tartaric acid derivatives often crystallize well with pyridine bases.

Protocol Summary:

  • Dissolve racemate in hot Ethanol or Acetone.

  • Add 1.0 equiv of (+)-D-DTTA.

  • Cool slowly to 0°C to induce crystallization.

  • Filter crystals (enriched salt).

  • Recrystallize from EtOH until constant melting point/optical rotation is achieved.

  • Free Basing: Treat the salt with saturated NaHCO₃ (aq) and extract with Ethyl Acetate to recover the chiral alcohol.

Quality Control & Absolute Configuration

Determination of Enantiomeric Excess (ee)

Calculate


 using the HPLC peak areas from Method 2:


Absolute Configuration Assignment

If reference standards are unavailable, use the Mosher's Ester Method :

  • Derivatize a small sample of the resolved alcohol with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.

  • Analyze by ¹H NMR.[4]

  • Compare the chemical shifts of the protons adjacent to the chiral center (C1-Methyl and C3-Methylene).

  • Use the

    
     values ($ \delta_S - \delta_R $) to assign the configuration based on the Mosher model.
    

References

  • Enzymatic Resolution of Pyridyl Alcohols

    • Title: Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart R
    • Source: Catalysts 2021, 11, 53.[3]

    • URL:[Link][3]

    • Relevance: Validates CALB/Vinyl Acetate protocols for pyridine-containing secondary alcohols.
  • Chiral HPLC of Pyridines

    • Title: Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector.
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link]

    • Relevance: Establishes the necessity of basic additives (DEA/TEA) for suppressing pyridine tailing.
  • Kazlauskas Rule & Mechanism

    • Title: Schematic represent
    • Source: ResearchGate (Schem
    • URL:[Link]

    • Relevance: Theoretical basis for predicting (R)

Sources

Method

use of 5-(Pyridin-3-yl)pent-4-yn-2-ol in materials science

Technical Monograph: 5-(Pyridin-3-yl)pent-4-yn-2-ol in Surface Engineering & Corrosion Science Executive Summary 5-(Pyridin-3-yl)pent-4-yn-2-ol (CAS: 119981-03-2) represents a high-value "linker-anchor" scaffold in mater...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-(Pyridin-3-yl)pent-4-yn-2-ol in Surface Engineering & Corrosion Science

Executive Summary

5-(Pyridin-3-yl)pent-4-yn-2-ol (CAS: 119981-03-2) represents a high-value "linker-anchor" scaffold in materials science, specifically within corrosion inhibition and functional surface assembly .[1] Its molecular architecture combines three distinct functional domains: a nitrogen-heterocycle (anchor), a conjugated internal alkyne (rigid spacer/pi-electron donor), and a secondary alcohol (solubility/functional handle).[1]

This guide details the synthesis, application, and validation protocols for utilizing this compound as a high-performance inhibitor for ferrous metals in acidic media and as a precursor for self-assembled monolayers (SAMs).

Part 1: Molecular Architecture & Mechanistic Logic

The efficacy of 5-(Pyridin-3-yl)pent-4-yn-2-ol stems from its ability to form multi-center adsorption bonds with transition metal surfaces (Fe, Cu, Ni).[1]

  • Pyridyl Moiety (The Anchor): The nitrogen lone pair facilitates chemisorption onto metal

    
    -orbitals.[1]
    
  • Internal Alkyne (The Shield): The

    
    -electron cloud of the triple bond interacts flatly with the surface, increasing surface coverage (
    
    
    
    ) and blocking corrosive ions (
    
    
    ,
    
    
    ).
  • Hydroxyl Group (The Modulator): Enhances solubility in aqueous acid media (unlike pure hydrocarbon inhibitors) and allows for hydrogen bonding networks that stabilize the protective film.[1]

Visualizing the Mechanism

The following diagram illustrates the adsorption mechanism and the synthetic pathway to access this material.

G cluster_0 Synthesis (Sonogashira) cluster_1 Materials Application (Corrosion Inhibition) S1 3-Bromopyridine Cat Pd(PPh3)2Cl2 / CuI S1->Cat S2 4-Pentyn-2-ol S2->Cat Prod 5-(Pyridin-3-yl) pent-4-yn-2-ol Cat->Prod Et3N, Heat Ads1 N-Fe Coordination (Chemisorption) Prod->Ads1 Surface Contact Ads2 Pi-Electron Interaction Prod->Ads2 Surface Contact Film Protective Monolayer Ads1->Film Ads2->Film

Caption: Synthesis via Sonogashira coupling and subsequent dual-mode adsorption mechanism on metal surfaces.[1]

Part 2: Synthesis Protocol

To ensure high purity for materials testing, a Sonogashira Cross-Coupling is the standard self-validating method.[1] This route avoids contamination from aliphatic amines common in other pathways.[1]

Reagents:

  • 3-Bromopyridine (1.0 equiv)[1]

  • 4-Pentyn-2-ol (1.2 equiv) [Source: TCI Chemicals/Sigma][1]

  • Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)

  • Copper(I) iodide (1 mol%)

  • Triethylamine (Et3N) as solvent/base.[1]

Step-by-Step Methodology:

  • Inert Environment Setup: Flame-dry a 250 mL Schlenk flask and cycle with Argon (3x).

  • Reagent Loading: Add 3-Bromopyridine (15.8 g, 100 mmol) and degassed Et3N (100 mL).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (1.4 g) and CuI (0.19 g).[1] The solution should turn slightly dark/opaque.[1]

  • Alkyne Addition: Dropwise add 4-Pentyn-2-ol (10.1 g, 120 mmol) over 15 minutes.

    • Observation: A precipitate (Et3N·HBr) will begin to form, confirming reaction initiation.[1]

  • Thermal Cycle: Heat to 60°C for 6–8 hours. Monitor via TLC (Hexane/EtOAc 1:1).[1]

    • Endpoint: Disappearance of 3-Bromopyridine spot.[1]

  • Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in CH2Cl2, wash with water (3x), dry over MgSO4. Flash chromatography (Silica, 0-5% MeOH in DCM).[1]

Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the terminal alkyne proton (~2.0 ppm) and the shift of the pyridine ring protons due to conjugation.

  • Yield: Expected range 85–92%.

Part 3: Application Protocol – Corrosion Inhibition

This protocol quantifies the material's ability to protect Mild Steel (C1018) in 1.0 M HCl, simulating acid pickling or oil well acidizing environments.

Electrochemical Impedance Spectroscopy (EIS)

Objective: Determine the charge transfer resistance (


) and inhibition efficiency (

).

System Setup:

  • Working Electrode: C1018 Steel (embedded in epoxy, 1 cm² exposed).[1]

  • Counter Electrode: Platinum wire/mesh.[1]

  • Reference Electrode: Ag/AgCl (sat.[1] KCl).

  • Electrolyte: 1.0 M HCl (blank) vs. 1.0 M HCl + Inhibitor (100–500 ppm).[1]

Workflow:

  • Polishing: Polish steel surface with SiC paper (up to 1200 grit), wash with acetone and deionized water.[1]

  • OCP Stabilization: Immerse electrode in solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (< 2 mV drift/5 min).

  • Measurement: Apply AC amplitude of 10 mV over frequency range 100 kHz to 10 mHz.

  • Analysis: Fit data to a Randles equivalent circuit (

    
    ).
    

Data Interpretation (Self-Validating Logic):

  • Nyquist Plot: Look for a depressed semicircle.[1]

  • Causality: As inhibitor concentration increases, the diameter of the semicircle (

    
    ) must increase. If 
    
    
    
    decreases, the inhibitor is promoting corrosion (desorption/catalysis).
Gravimetric Analysis (Weight Loss)

Protocol:

  • Weigh clean steel coupons (

    
    ) to 0.1 mg precision.[1]
    
  • Immerse in 1.0 M HCl with varying concentrations of 5-(Pyridin-3-yl)pent-4-yn-2-ol at 303 K for 24 hours.

  • Remove, scrub with bristle brush under running water, dry with acetone, and re-weigh (

    
    ).[1]
    

Calculation:




Part 4: Performance Data & Analysis

The following table summarizes expected performance metrics for 5-(Pyridin-3-yl)pent-4-yn-2-ol based on structure-activity relationships (QSAR) of pyridyl-alkynols.

Concentration (ppm)Surface Coverage (

)
Charge Transfer Resistance (

,

)
Inhibition Efficiency (

, %)
0 (Blank) 015–25-
50 0.65120–150~82%
100 0.82250–300~91%
200 0.94450–500~96%
500 0.98600–700>98%

Adsorption Isotherm Analysis: Plot


 vs. 

. A linear fit (

) indicates Langmuir Adsorption , confirming a monolayer formation mechanism driven by chemisorption of the pyridine nitrogen.

Part 5: Advanced Surface Characterization

To definitively prove the "Materials Science" application, one must visualize the molecular film.

Workflow Visualization (Surface Analysis):

SurfaceAnalysis Sample Inhibitor-Treated Steel Coupon XPS X-Ray Photoelectron Spectroscopy (XPS) Sample->XPS AFM Atomic Force Microscopy (AFM) Sample->AFM XPS_Res Result: N(1s) Peak Shift (Confirming Chemisorption) XPS->XPS_Res Detects AFM_Res Result: Reduced Roughness (Ra) (Confirming Film Smoothness) AFM->AFM_Res Measures

Caption: Analytical workflow to validate molecular adsorption and surface topology improvements.

Key XPS Signals:

  • N 1s: Expect a shift from ~399 eV (free pyridine) to ~400+ eV (coordinated/protonated pyridine) upon adsorption to Fe surface.[1]

  • Fe 2p: Attenuation of peak intensity compared to blank, indicating a masking organic layer.[1]

References

  • ChemicalRegister. 5-(Pyridin-3-yl)pent-4-yn-2-ol Supplier and CAS Information. Retrieved from

  • TCI Chemicals. 4-Pentyn-2-ol (Precursor) Product Specifications. Retrieved from

  • Sigma-Aldrich. 4-Pentyn-2-ol Analytical Data and Applications. Retrieved from [1]

  • Google Patents. Corrosion inhibition through the use of a quaternary pyridine salt-hydrocarbon combination (Contextual Application). Retrieved from

  • MDPI. Synthesis of Pyridyl-Alkynes and Triazoles (Synthetic Methodology Context). Retrieved from

  • Semantic Scholar. Pyridines as Corrosion Inhibitors in Acidic Environments. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5-(Pyridin-3-yl)pent-4-yn-2-ol Synthesis

Ticket ID: PYR-54Y-OPT Subject: Improving Yield & Purity in Sonogashira Coupling of 3-Halopyridines with 4-Pentyn-2-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-54Y-OPT Subject: Improving Yield & Purity in Sonogashira Coupling of 3-Halopyridines with 4-Pentyn-2-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Pyridine Problem"

You are likely experiencing low yields (20–40%) due to two competing failure modes inherent to this specific substrate class: Catalyst Poisoning and Glaser Homocoupling .

The target molecule, 5-(Pyridin-3-yl)pent-4-yn-2-ol , requires coupling a basic heterocycle (3-bromopyridine or 3-iodopyridine) with an unprotected alkynol. The nitrogen atom on the pyridine ring acts as a competitive ligand, coordinating to the Palladium (Pd) and Copper (Cu) centers, effectively shutting down the catalytic cycle. Simultaneously, the unprotected alcohol on the alkyne increases polarity, complicating purification, while trace oxygen promotes the dimerization of the alkyne (Glaser coupling) rather than the desired cross-coupling.

This guide provides a self-validating protocol to bypass these traps, aiming for yields >80%.

Diagnostic Matrix: Troubleshooting Your Reaction

Use this table to diagnose your specific failure mode based on crude NMR or TLC analysis.

SymptomObservation (TLC/NMR)Root CauseCorrective Action
Reaction Stalls Starting material (Halopyridine) remains unchanged after 24h.Catalyst Poisoning: Pyridine N-atom coordinates to Pd, displacing phosphine ligands.Switch to bidentate ligands (e.g., Pd(dppf)Cl₂ ) which are harder to displace than PPh₃. Increase temperature to 80°C.
Homocoupling Major spot is less polar; NMR shows symmetric dimer of 4-pentyn-2-ol.Glaser Coupling: Presence of O₂ allows Cu to catalyze alkyne dimerization.Strict Degassing: Sparge solvents with Argon for 30 mins or use Freeze-Pump-Thaw. Add alkyne slowly via syringe pump.
Black Precipitate Reaction turns black immediately; Pd "mirrors" on flask walls.Pd Aggregation: "Pd Black" formation due to unstable Pd(0) species.Add excess ligand (e.g., 10 mol% PPh₃) or use a more stable precatalyst like PdCl₂(PPh₃)₂ .
Streaking on Column Broad tails on silica gel; poor separation.Acidic Interaction: Pyridine interacts with silanols on silica.Pre-treat silica column with 1% Et₃N in the eluent to neutralize acidic sites.
Low Mass Balance Product lost during aqueous workup.Water Solubility: The pyridine-alcohol product is amphiphilic and soluble in water at low pH.Maintain aqueous layer at pH > 10 during extraction to keep the pyridine deprotonated and organic-soluble.

The "Golden Standard" Protocol

This protocol is optimized for 3-Bromopyridine (more challenging than Iodo, but cheaper). If using 3-Iodopyridine, you may reduce the temperature to 40°C.

Reagents & Stoichiometry
  • Aryl Halide: 3-Bromopyridine (1.0 equiv)

  • Alkyne: 4-Pentyn-2-ol (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (3–5 mol%) [Preferred for cost/stability] or Pd(dppf)Cl₂ (3 mol%) [Preferred for difficult cases]

  • Co-Catalyst: CuI (2–3 mol%) [Keep low to minimize homocoupling]

  • Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio). Note: DMF promotes the reaction better than THF for bromides due to higher boiling point capabilities.

Step-by-Step Methodology
  • Deoxygenation (Critical):

    • In a dry Schlenk flask, combine DMF and Et₃N.

    • Sparge with Argon for at least 20 minutes. Do not skip this. Oxygen is the enemy of this reaction.

  • Catalyst Loading:

    • Add 3-Bromopyridine, Pd(PPh₃)₂Cl₂, and CuI to the flask under a counter-flow of Argon.

    • Stir for 5 minutes at Room Temperature (RT) until the catalyst is partially dissolved (usually turns yellow/orange).

  • Alkyne Addition:

    • Add 4-pentyn-2-ol.

    • Pro-Tip: If you have a history of homocoupling, dilute the alkyne in a small amount of degassed DMF and add it dropwise over 1 hour.

  • Reaction:

    • Heat the mixture to 80°C .

    • Monitor by TLC every 2 hours. The reaction typically completes in 4–12 hours.

    • Checkpoint: The solution usually darkens to brown/black as Pd(0) forms. If it stays bright yellow and no product forms, the temperature is too low.

  • Work-Up (The "pH Switch"):

    • Cool to RT. Dilute with EtOAc.

    • Wash 1: Water (removes DMF/Salts).

    • Wash 2: Brine.

    • Crucial Step: If the product is stuck in the aqueous layer, adjust the aqueous phase to pH ~10 with saturated NaHCO₃ or dilute NaOH, then re-extract with EtOAc/IPA (3:1). The pyridine nitrogen must be uncharged.

  • Purification:

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Flash Chromatography: Elute with DCM:MeOH (95:5) containing 1% Et₃N or NH₄OH. The amine additive prevents the pyridine from sticking to the silica.

Mechanistic Visualization

Diagram 1: The Competitive Landscape

This diagram illustrates why the reaction fails (Poisoning/Glaser) and the pathway to success.

ReactionPathway cluster_inputs Inputs cluster_cycle Catalytic Cycle (Pd/Cu) Halide 3-Bromopyridine OxAdd Oxidative Addition (Pd Insert) Halide->OxAdd Alkyne 4-Pentyn-2-ol TransMetal Transmetallation (Cu to Pd) Alkyne->TransMetal + CuI + Base Glaser FAILURE: Glaser Coupling (Alkyne Dimer) Alkyne->Glaser If O2 Present OxAdd->TransMetal Poison FAILURE: Catalyst Poisoning (Pyridine N -> Pd) OxAdd->Poison If Ligand Weak RedElim Reductive Elimination (Product Release) TransMetal->RedElim Product 5-(Pyridin-3-yl)pent-4-yn-2-ol RedElim->Product Oxygen Oxygen (O2) Oxygen->Glaser Promotes

Caption: The central pathway (Green) leads to the product. Red paths indicate yield-killing side reactions: Catalyst Poisoning by the pyridine substrate and Glaser Coupling triggered by Oxygen.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield (<40%) CheckTLC Analyze Crude TLC/NMR Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Dimer Dimer (Homocoupling) Observed? CheckTLC->Dimer Loss Product Vanished in Workup? CheckTLC->Loss TempCheck Is Temp < 60°C? SM_Left->TempCheck Yes IncreaseTemp Action: Heat to 80-90°C TempCheck->IncreaseTemp Yes LigandCheck Action: Switch to Pd(dppf)Cl2 (Stronger Bite Angle) TempCheck->LigandCheck No (Already Hot) Degas Action: Freeze-Pump-Thaw & Slow Addition of Alkyne Dimer->Degas Yes PH_Check Action: Adjust Aqueous pH > 10 Use DCM:MeOH Eluent Loss->PH_Check Yes

Caption: Logic flow for diagnosing the three most common failure modes: Reactivity (Temperature/Ligand), Atmosphere (Glaser), and Isolation (pH).

Frequently Asked Questions (FAQs)

Q: Can I use the cheaper Pd(PPh₃)₄ instead of Pd(PPh₃)₂Cl₂? A: You can, but it is less robust. Pd(PPh₃)₄ is air-sensitive and degrades faster. Pd(PPh₃)₂Cl₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is more stable on the shelf and generally provides more reproducible results for this specific reaction.

Q: Why is the alcohol group on the alkyne not protected? Should I protect it? A: The Sonogashira reaction tolerates free alcohols well. However, if you see significant byproducts or "tar," protecting the alcohol as a THP (Tetrahydropyranyl) ether or TBDMS ether can help. It reduces polarity (making purification easier) and prevents any remote coordination of the -OH to the catalyst.

Q: My product is an oil and difficult to crystallize. How do I purify it? A: This is common for this class of molecules.

  • Ensure you use the 1% Et₃N additive in your silica column to prevent tailing.

  • If it remains oily, convert it to the HCl salt : Dissolve the oil in diethyl ether and bubble HCl gas (or add HCl in dioxane). The hydrochloride salt of the pyridine will likely precipitate as a solid, which can be filtered and washed.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[1][2] Chemical Reviews, 107(1), 133-173.

  • Plenio, H. (2008).[1] The Sonogashira Coupling Reaction.[2][3][4][5][6][7][8][9] Angewandte Chemie International Edition, 47(37), 6954-6956. (Highlighting the importance of bulky phosphines for deactivated aryl chlorides/bromides).

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. (General reference for standard conditions and catalytic cycles).

Sources

Optimization

Technical Support Center: Sonogashira Coupling with Pyridine Substrates

Executive Summary: The Lewis Basic Challenge Coupling terminal alkynes with halopyridines (specifically 2-halopyridines) presents a unique set of failure modes not typically seen with simple aryl halides. The core issue...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lewis Basic Challenge

Coupling terminal alkynes with halopyridines (specifically 2-halopyridines) presents a unique set of failure modes not typically seen with simple aryl halides. The core issue is the Lewis basicity of the pyridine nitrogen. It competes with the phosphine ligands for the Palladium center, leading to catalyst deactivation, and can chelate the Copper co-catalyst, shutting down the transmetallation cycle.

This guide moves beyond standard "recipe following" to diagnose the mechanistic root of your failure—whether it is catalyst poisoning, Glaser homocoupling, or electronic deactivation.

Module 1: Catalyst Deactivation ("The Reaction Won't Start")

Symptom: You add the catalyst, and the reaction mixture either remains clear with no conversion or rapidly precipitates a black solid (Pd-black) without product formation.

Q: Why does my 2-bromopyridine substrate kill the catalyst activity immediately?

A: This is likely Competitive Coordination .[1] The pyridine nitrogen is a good


-donor. In standard protocols using Pd(PPh

)

Cl

, the pyridine nitrogen displaces the triphenylphosphine (PPh

) ligand. Once the phosphine is gone, the Palladium center is no longer stabilized, leading to aggregation (Pd-black) or the formation of a stable, unreactive Pyridine-Pd-X species [1].

The Fix:

  • Switch to Bulky Ligands: Use ligands with high steric demand that physically prevent the pyridine nitrogen from approaching the Pd center.

    • Recommendation:XPhos or SPhos (Buchwald ligands) are superior here.

    • Alternative:Pd(dppf)Cl

      
       . The bidentate nature of dppf makes it harder for pyridine to displace the ligand [2].
      
  • Use a "Sacrificial" Scavenger: In rare cases, adding a Lewis acid (like ZnCl

    
    ) can tie up the pyridine nitrogen, though this risks interfering with the alkyne activation.
    
Visualizing the Poisoning Mechanism

The following diagram illustrates how pyridine substrates divert the catalytic cycle into a dead end.

CatalystPoisoning cluster_legend Pathway Key Pd_Active Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Productive Path) Pd_Active->OxAdd Steric Bulk Protects Pd Coordination N-Coordination (Poisoning Path) Pd_Active->Coordination Low Steric Ligand (e.g., PPh3) Pyridine Pyridine Substrate (Lewis Base) Pyridine->Coordination DeadCat Stable Py-Pd Complex (Catalyst Arrest) Coordination->DeadCat Ligand Displacement PdBlack Pd-Black (Precipitation) DeadCat->PdBlack Aggregation key1 Green = Desired Path key2 Red = Failure Mode

Caption: Figure 1. Mechanism of catalyst poisoning by pyridine substrates. N-coordination displaces ligands, leading to arrest.

Module 2: The Copper Dilemma & Glaser Coupling

Symptom: Your starting material is consumed, but the major product is the homocoupled alkyne (diyne), not the cross-coupled pyridine.

Q: I see significant alkyne dimerization. Should I remove the Copper?

A: Yes, absolutely. Copper facilitates the "Glaser Coupling" side reaction, especially in the presence of trace oxygen. Pyridines exacerbate this because they can act as ligands for Cu, potentially altering its redox potential and favoring the homocoupling cycle over the transmetallation to Palladium [3].

The "Copper-Free" Protocol Strategy: If you observe >10% homocoupling, switch to a Copper-Free Sonogashira protocol.

  • Mechanism Shift: In the absence of Cu, the amine base must be strong enough (or the alkyne acidic enough) to generate the acetylide in situ.

  • Reagent Switch:

    • Catalyst: Pd(OAc)

      
       + XPhos (generates active species in situ).
      
    • Base: Switch from Et

      
      N to Cs
      
      
      
      CO
      
      
      or Piperidine in acetonitrile or DMF.
    • Activator: Consider adding TBAF (tetrabutylammonium fluoride) if using TMS-protected alkynes, or simply to activate the terminal proton.

Module 3: Regioselectivity & Reactivity (2- vs 3- vs 4-Py)

Symptom: The reaction works for 3-bromopyridine but fails for 2-bromopyridine under identical conditions.

Q: Why is the position of the halogen so critical?

A: This is an electronic and steric "Double Whammy."

SubstrateElectronic ChallengeCoordination ChallengeReactivity Rating
3-Bromopyridine Moderate. Electron-deficient ring, but behaves similarly to bromobenzene.Low. Nitrogen is distal to the reaction site.High (Standard conditions work)
4-Bromopyridine High. Very electron-deficient. Oxidative addition is fast, but unstable intermediates common.Moderate.Medium
2-Bromopyridine Severe. The C-X bond is electron-poor (good for oxidative addition), BUT the adjacent N coordinates Pd immediately.Critical. The "Ortho Effect" blocks the catalyst.Low (Requires specialized ligands)

Protocol Adjustment for 2-Halopyridines:

  • Temperature: Do not run at room temperature. 2-halopyridines often require 60–80°C to overcome the activation energy barrier and reversible N-binding [4].

  • Solvent: Avoid non-polar solvents (Toluene). Use polar aprotic solvents like DMF or DMAc to solvate the species and out-compete the pyridine N for coordination sites.

Module 4: Troubleshooting Workflow & Standardized Protocol

Interactive Troubleshooting Logic

Follow this decision tree when your reaction fails.

Troubleshooting Start Reaction Failed? CheckTLC Analyze Crude (LCMS/TLC) Start->CheckTLC Result1 SM Remaining No Product CheckTLC->Result1 Result2 SM Consumed Diyne (Homocouple) Formed CheckTLC->Result2 Result3 SM Consumed De-halogenated Product CheckTLC->Result3 Action1 Diagnosis: Catalyst Poisoning Action: Switch to XPhos/Pd(OAc)2 Increase Temp to 80°C Result1->Action1 Action2 Diagnosis: Glaser Coupling Action: REMOVE Copper Degas solvent (Freeze-Pump-Thaw) Result2->Action2 Action3 Diagnosis: Hydrodebromination Action: Switch Base to Inorganic (Cs2CO3) Avoid Formate/Amine hydride sources Result3->Action3

Caption: Figure 2. Diagnostic workflow for Sonogashira failures. Identify the byproduct to select the correct remedy.

The "Golden Standard" Protocol (Robust Starting Point)

Use this protocol for difficult 2-halopyridines to minimize optimization time.

  • Catalyst Pre-mix: In a glovebox or under Argon, mix Pd(CH

    
    CN)
    
    
    
    Cl
    
    
    (2 mol%) and XPhos (4 mol%). Note: The nitrile ligands are labile, allowing easier substitution by XPhos than PPh3.
  • Base/Solvent: Suspend Cs

    
    CO
    
    
    
    (2.0 equiv) in anhydrous Acetonitrile or DMF . Note: Inorganic bases prevent hydrodebromination often seen with amines.
  • Substrate: Add 2-bromopyridine (1.0 equiv) and Terminal Alkyne (1.2 equiv).

  • Conditions: Seal tube. Heat to 80°C for 4–12 hours.

  • Copper: OMIT initially. Add CuI (1 mol%) only if reaction stalls after 4 hours and no homocoupling is visible.

References

  • Mechanistic Insight into Catalyst Deactivation: Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.

  • Ligand Effects (dppf): Wu, X., et al. (2020).[2] Sonogashira troubleshooting help needed.

  • Copper-Free Methodologies: Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000).[3] Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature.

  • Reactivity of 2-Halopyridines: Tilley, J. W., & Zawoiski, S. (1988). A simple synthesis of 2-alkynylpyridines.

  • General Review of Sonogashira Limitations: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from Pyridine Compounds

Introduction Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, particularly in the pharmaceutical industry for constructing complex molecules.[1] However, the use of thes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, particularly in the pharmaceutical industry for constructing complex molecules.[1] However, the use of these powerful catalysts introduces a significant challenge: the removal of residual palladium from the final product.[2] This issue is particularly acute when working with pyridine-containing compounds. The Lewis basic nitrogen atom in the pyridine ring can strongly coordinate to the palladium center, forming stable, soluble complexes that are difficult to remove using traditional purification methods like crystallization or standard chromatography.[3][4]

Given the stringent regulatory limits on elemental impurities in Active Pharmaceutical Ingredients (APIs), developing a robust and scalable palladium removal strategy is not just a matter of chemical purity, but a critical step for regulatory compliance and drug safety.[5] This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of palladium catalysts from reaction mixtures containing pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to remove palladium from reactions involving pyridine compounds?

The core of the problem lies in coordination chemistry. The nitrogen atom on the pyridine ring is a Lewis base, meaning it has a lone pair of electrons that can readily donate to a Lewis acidic metal center like palladium. This interaction forms a stable coordination complex, effectively "leashing" the palladium to the product molecule and keeping it dissolved in the organic phase.[3] This makes simple physical removal methods like filtration ineffective if the palladium is not in a particulate state.

Q2: What are the regulatory limits for residual palladium in APIs?

Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in their Q3D guidance.[5] For palladium, which is classified based on its toxicity and route of administration, the Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day . This translates to a concentration limit in the drug substance, which is often targeted at or below 10 parts per million (ppm), depending on the daily dosage of the drug.[3][6]

Q3: What are the primary methods for palladium removal?

The main strategies can be categorized into four groups:

  • Adsorption: Using a solid support with high surface area or functional groups to bind the palladium, which is then removed by filtration. Activated carbon and functionalized silica are common examples.[7]

  • Scavenging: Employing chemical agents (scavengers) that have a higher affinity for palladium than the pyridine compound. These scavengers form an even stronger complex with the palladium, which can then be more easily removed.[5]

  • Extraction: Using an aqueous solution containing a chelating agent to pull the palladium out of the organic phase.

  • Crystallization: Purifying the desired compound through crystallization, leaving the palladium impurities behind in the mother liquor. However, this can be unreliable and sometimes even concentrate the metal in the crystal lattice.[2][5]

Q4: What is a "palladium scavenger" and how does it work?

Palladium scavengers are specialized chemical reagents designed to selectively bind to and remove palladium from solution. They are often based on a solid support like silica or a polymer resin, which has been functionalized with groups that have a very high affinity for palladium.[3] Thiol (sulfur-based) functional groups are particularly effective because sulfur is a soft nucleophile that forms a very strong bond with soft metals like palladium, displacing the weaker pyridine-palladium bond.[8][9] The solid-supported scavenger is stirred with the reaction mixture, and after the palladium is bound, the scavenger is simply filtered off.[10]

Troubleshooting Guide: Common Issues & Solutions

Issue Encountered Probable Cause(s) Recommended Solutions & Actions
High palladium levels (>200 ppm) remain after standard filtration and silica gel chromatography. 1. Strong Pd-Pyridine Complexation: The palladium is solubilized due to strong coordination with your product.[3]2. Inefficient Filtration: Finely dispersed palladium (Pd(0)) particles are passing through the filter.1. Employ a High-Affinity Scavenger: Introduce a scavenger post-reaction. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT) are excellent starting points.[3][7]2. Optimize Scavenging Conditions: Screen scavenger loading (start with 3-5 equivalents relative to palladium), temperature, and reaction time.[3]3. Use a Filter Aid: Filter the crude reaction mixture through a pad of Celite® to capture colloidal palladium black before any further workup.[11][12]
Product loss occurs during the palladium removal step. 1. Non-specific Binding: The adsorbent (e.g., activated carbon) is also adsorbing your product.2. Product Instability: The conditions of the scavenging step (e.g., temperature, pH) are degrading your compound.1. Reduce Adsorbent Amount: Use the minimum amount of activated carbon necessary. A 0.2 wt loading relative to the product is a good starting point.[2]2. Screen Different Scavengers: Some scavengers are more selective than others. Compare a silica-based scavenger to activated carbon.3. Wash the Adsorbent: After filtration, wash the scavenger/carbon cake with a small amount of clean solvent to recover adsorbed product. Be aware this may also leach some palladium back into the solution.[2]
The chosen scavenger is ineffective. 1. Incorrect Scavenger Type: The scavenger is not well-suited for the specific palladium species (e.g., Pd(0) vs. Pd(II)) in your mixture.2. Insufficient Scavenging Time/Temp: The kinetics of palladium binding are slow under the chosen conditions.1. Screen a Panel of Scavengers: Test scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your system.[12]2. Increase Temperature and Time: Gently heat the mixture (e.g., 40-50 °C) and extend the stirring time (e.g., overnight) to improve scavenger efficacy.[2]3. Consider a Combination Approach: A sequential treatment of an aqueous wash with a chelator like N-acetylcysteine followed by a solid scavenger can be highly effective.[12][13]
Palladium levels are inconsistent between batches. 1. Reaction Variability: Subtle changes in reaction conditions (e.g., oxygen exposure, reaction time) are leading to different palladium species at the end of the reaction.2. Incomplete Reaction: Unreacted starting materials may complicate the purification process.1. Standardize Reaction Quench: Ensure the reaction workup is identical every time.2. Ensure Inert Atmosphere: Rigorously exclude oxygen during the reaction, as this can affect the final palladium oxidation state and its tendency to agglomerate.[14]3. Quantify Pd Before Purification: Use a rapid analytical method to determine the initial palladium load before scavenging to adjust the purification strategy accordingly.[1]

Method Selection Guide

Choosing the right palladium removal strategy is system-dependent and requires consideration of scale, cost, desired purity, and the nature of your product.[2] The following workflow provides a general decision-making framework.

Palladium_Removal_Workflow cluster_input Start: Crude Reaction Mixture start Crude Mixture (Post-Reaction) celite_filt Filter through Celite® pad? start->celite_filt initial_pd_level Initial Pd Level? celite_filt->initial_pd_level Always a good first step to remove particulates scavenger_screen Screen Scavengers (Thiol-Silica, TMT, etc.) initial_pd_level->scavenger_screen High (>500 ppm) or High Value Product carbon_treat Activated Carbon Treatment initial_pd_level->carbon_treat Moderate (100-500 ppm) & Cost-Sensitive aq_wash Aqueous Wash (N-Acetylcysteine) initial_pd_level->aq_wash Low (<100 ppm) or Product is Water-Soluble analyze Analyze Pd Content (ICP-MS) scavenger_screen->analyze carbon_treat->analyze aq_wash->analyze combo Combination Treatment (e.g., Wash + Scavenger) combo->analyze final_product Final Product (<10 ppm Pd) analyze->combo Failure (>10 ppm) Try sequential methods analyze->final_product Success!

Caption: Decision workflow for selecting a palladium removal strategy.

Comparison of Common Palladium Removal Methods
MethodTypical EfficiencyProsConsBest For
Activated Carbon Good to ExcellentLow cost, widely available, effective for many Pd species.[2][15]Can have low selectivity, may adsorb product leading to yield loss, requires optimization.[2]Large-scale manufacturing where cost is a primary driver; moderate initial Pd levels.
Thiol-Functionalized Silica ExcellentHigh selectivity for palladium, low product adsorption, simple filtration removal.[9]Higher cost than carbon, may require screening for optimal type.High-value APIs, late-stage synthesis, situations requiring very low Pd levels (<5 ppm).
Trimercaptotriazine (TMT) ExcellentHigh affinity for palladium, can be used as a solid or in solution.[3]Can be difficult to remove if used in solution; potential for TMT-related impurities in product.When other scavengers fail; effective for both Pd(0) and Pd(II).
N-Acetylcysteine Wash Moderate to GoodLow cost, simple liquid-liquid extraction procedure.[12][13]Requires a biphasic system, may not be effective for all Pd complexes, can be emulsion-prone.Early-stage synthesis, removal of moderate amounts of water-soluble Pd salts.
Celite® Filtration VariableExcellent for removing insoluble/colloidal Pd black.[11][12]Ineffective for soluble Pd-pyridine complexes.An essential first step for all reactions, especially if visible black particles are present.

Detailed Experimental Protocols

Protocol 1: General Procedure for Thiol-Functionalized Silica Scavenging

This protocol provides a starting point for using a solid-supported scavenger. Optimization of equivalents, time, and temperature is recommended.

  • Initial Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the entire reaction mixture through a 1-inch pad of Celite® in a Büchner funnel to remove any precipitated palladium black. Wash the pad with the reaction solvent.

  • Solvent Exchange (If Necessary): If the reaction solvent is not ideal for scavenging (e.g., highly viscous), concentrate the filtrate and redissolve the crude product in a suitable solvent like Toluene, Ethyl Acetate, or Acetonitrile.

  • Scavenger Addition: To the solution of the crude product, add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). A typical starting point is 3–5 equivalents based on the initial mass of the palladium catalyst used.

  • Stirring: Stir the suspension at a temperature between room temperature and 50 °C. A typical duration is 4-16 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filtration: After the scavenging period, cool the mixture to room temperature and filter to remove the scavenger. Wash the collected scavenger on the filter with a small amount of fresh solvent.

  • Analysis: Combine the filtrate and washes. Concentrate the solution and analyze a sample for residual palladium content using ICP-MS or a similar technique.[16]

Protocol 2: General Procedure for Activated Carbon Treatment

Activated carbon is a cost-effective but less selective option that often requires careful optimization to balance palladium removal with product yield.[2]

  • Preparation: Prepare a solution of the crude product in a suitable solvent (e.g., THF, Ethyl Acetate).

  • Carbon Addition: Add activated carbon (e.g., Darco KB-B) to the solution. A starting point of 0.2 weight equivalents relative to the crude product mass is recommended (i.e., 200 mg of carbon for 1 g of product).[2]

  • Stirring: Agitate the slurry at a slightly elevated temperature (e.g., 45 °C) for 12-18 hours.[2]

  • Filtration: Filter the mixture through a pad of Celite® to ensure all fine carbon particles are removed. Caution: Activated carbon is flammable, especially when dry and loaded with palladium. Handle with care.

  • Analysis and Yield Calculation: Concentrate the filtrate and determine the product yield and residual palladium content. If product loss is significant, reduce the amount of carbon used in subsequent experiments.

Visualizing the Mechanism: Scavenger Action

The difficulty in palladium removal stems from the stable complex formed with the pyridine product. A scavenger works by presenting a more attractive binding partner for the palladium.

Caption: Competitive binding between pyridine product and thiol scavenger for palladium.

References

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.

  • How to Remove Palladium in three easy steps. (2023-01-20). Biotage.

  • Process for the removal of heavy metals. (US6239301B1). Google Patents.

  • How to remove palladium catalyst from reaction mixture? (2017-12-30). ResearchGate.

  • Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures. Benchchem.

  • Palladium catalyst recovery using scavenger resin. SpinChem.

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.

  • Palladium Detection for API Purification. (2017-07-31). Arbor Assays.

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications.

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace.

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. ResearchGate.

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023-09-06). ACS Publications.

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate.

  • Your trick to remove residual palladium. (2025-09-19). Reddit.

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022-01-20). PMC - NIH.

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate.

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents | Request PDF. ResearchGate.

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.

  • Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. ResearchGate.

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ResearchGate.

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.

  • Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal | Request PDF. ResearchGate.

  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.

  • Formation of palladium black during Suzuki coupling. (2022-12-04). Reddit.

Sources

Optimization

stability issues of 5-(Pyridin-3-yl)pent-4-yn-2-ol in solution

Welcome to the technical support center for 5-(Pyridin-3-yl)pent-4-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Pyridin-3-yl)pent-4-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. By understanding the chemical nature of its constituent functional groups—a pyridine ring, a secondary alcohol, and a terminal alkyne—we can anticipate and mitigate potential stability challenges during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of 5-(Pyridin-3-yl)pent-4-yn-2-ol in solution.

Question 1: I'm observing a new, unexpected peak in my LC-MS/NMR analysis after a reaction or short-term storage. What could it be?

Answer:

The most probable cause for the appearance of a new peak is the oxidation of the secondary alcohol at the C2 position to a ketone.[1][2][3][4][5] This is a common transformation for secondary alcohols and can be facilitated by exposure to air (oxygen), trace metal impurities, or oxidizing agents.[1][4]

Troubleshooting Steps:

  • Characterize the Impurity:

    • Mass Spectrometry (MS): Look for a mass decrease of 2 Da from the parent compound, corresponding to the loss of two hydrogen atoms.

    • Nuclear Magnetic Resonance (NMR): In ¹H NMR, the disappearance of the alcohol proton (OH) and the downfield shift of the proton at C2 would be indicative. In ¹³C NMR, the appearance of a new signal in the ketone region (~200 ppm) would be a strong indicator.

  • Mitigation Strategies:

    • Inert Atmosphere: Handle solutions of 5-(Pyridin-3-yl)pent-4-yn-2-ol under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[6][7][8][9]

    • Solvent Purity: Use freshly distilled or high-purity, de-gassed solvents to remove dissolved oxygen and potential oxidizing impurities.

    • Avoid Contaminants: Ensure all glassware is scrupulously clean and free of any residual oxidizing agents from previous experiments.

Question 2: My reaction yield is consistently low when using a strong base. What is happening to my starting material?

Answer:

The terminal alkyne in 5-(Pyridin-3-yl)pent-4-yn-2-ol has a weakly acidic proton.[10][11][12] In the presence of a strong base (e.g., organolithiums, sodium amide), this proton can be abstracted to form an acetylide anion. This deprotonation can lead to undesired side reactions or prevent the intended reaction from occurring.

Troubleshooting Steps:

  • Base Selection: If your reaction does not require the deprotonation of the alkyne, consider using a weaker, non-nucleophilic base. The basicity of the pyridine nitrogen (pKa of pyridinium ion is ~5.2) should also be considered, as it can be protonated in acidic media.[13][14][15]

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or in-situ IR spectroscopy to monitor the consumption of your starting material and the formation of byproducts.

  • Protecting Groups: If the alkyne proton is interfering with your desired transformation, consider protecting it with a suitable protecting group, such as a silyl group (e.g., trimethylsilyl).

Question 3: The color of my solution is changing over time, from colorless to yellow or brown. Is this a sign of degradation?

Answer:

Yes, a color change, particularly to yellow or brown, is often indicative of decomposition. While pyridine itself is colorless, impurities or degradation products can impart color.[15][16] This could be due to several factors:

  • Oxidation: As mentioned, oxidation of the alcohol can lead to conjugated systems that may be colored.

  • Pyridine Ring Degradation: Although the pyridine ring is generally stable, it can degrade under harsh conditions such as strong acids, bases, or oxidizing agents, potentially leading to colored byproducts.[17][18][19]

  • Light Sensitivity: Pyridine-containing compounds can be sensitive to light.[20] Exposure to UV or even ambient light over extended periods can induce photochemical reactions.

Troubleshooting Steps:

  • Storage Conditions: Store the compound and its solutions in a cool, dark place. Use amber vials or wrap containers in aluminum foil to protect them from light.[21][22]

  • Inert Atmosphere: Storing solutions under an inert atmosphere can prevent oxidative degradation.[16]

  • Purity Check: Ensure the initial purity of your compound. Impurities from the synthesis can sometimes act as catalysts for degradation.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for 5-(Pyridin-3-yl)pent-4-yn-2-ol in solution?

To ensure the long-term stability of 5-(Pyridin-3-yl)pent-4-yn-2-ol in solution, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature -20°C to -80°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the secondary alcohol.[6][7][8][9]
Light Protected from light (Amber vials)Prevents potential photodegradation.[20]
Solvent Anhydrous, aprotic solvents (e.g., THF, Dioxane)Prevents reactions involving the acidic alkyne proton and minimizes water-related degradation.
Container Tightly sealed, appropriate materialPrevents solvent evaporation and contamination.
Is 5-(Pyridin-3-yl)pent-4-yn-2-ol sensitive to pH changes?

Yes, the compound's stability can be affected by pH.

  • Acidic Conditions: The pyridine nitrogen can be protonated in acidic solutions, forming a pyridinium salt. This can alter the compound's solubility and reactivity.

  • Basic Conditions: Strong bases can deprotonate the terminal alkyne, leading to the formation of an acetylide.[10][11] Terminal alkynes can be less stable in basic solutions.[23]

It is advisable to buffer solutions if pH control is critical for your experiment and to avoid extremes in pH during workup and purification.

What are the potential degradation pathways for 5-(Pyridin-3-yl)pent-4-yn-2-ol?

Based on the functional groups present, the following are the most likely degradation pathways:

cluster_0 5-(Pyridin-3-yl)pent-4-yn-2-ol cluster_1 Degradation Pathways A Starting Compound B Oxidation (Ketone Formation) A->B O₂ / Oxidizing Agent C Deprotonation (Acetylide Formation) A->C Strong Base D Photodegradation A->D UV Light

Caption: Potential degradation pathways of 5-(Pyridin-3-yl)pent-4-yn-2-ol.

How should I handle this compound in the laboratory?

Given its potential for oxidation and sensitivity to strong bases and light, the following handling procedures are recommended:

A Weigh Solid in Air (Minimize exposure time) B Dissolve in Anhydrous, Degassed Solvent A->B C Handle Solution Under Inert Atmosphere (N₂/Ar) B->C D Store Solution in a Cool, Dark Place C->D E Use Weaker Bases if Alkyne Proton is an Issue C->E

Caption: Recommended workflow for handling 5-(Pyridin-3-yl)pent-4-yn-2-ol.

References

  • BYJU'S. (n.d.). Properties of Pyridine – C5H5N. Retrieved from [Link]

  • Fetzner, S. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Retrieved from [Link]

  • Quora. (2016, June 13). Why is Pyridine a weak base? Retrieved from [Link]

  • Sciencemadness Wiki. (2022, November 30). Pyridine. Retrieved from [Link]

  • Fetzner, S. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed, 86(15). Retrieved from [Link]

  • Reddit. (2019, October 1). Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia? Retrieved from [Link]

  • ResearchGate. (2019, March 6). What are the product of degradation from Pyridine? Retrieved from [Link]

  • BYJU'S. (2019, December 7). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Ashenhurst, J. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 11.8: Terminal Alkynes as Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.7: Oxidation of Alcohols. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • figshare. (2022, April 11). The thermal degradation of some u-alkyne bis(tricarbonylcobalt) complexes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution.: Effect of ortho substituents and interrelation between complex stability and ligand basicity. Retrieved from [Link]

  • Ashenhurst, J. (2025, July 8). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Master Organic Chemistry. Retrieved from [Link]

  • IOPscience. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9 : Alkynes. Retrieved from [Link]

  • ResearchGate. (2025, September 19). The Stability of Pyridine Nucleotides. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Clark, J. (n.d.). oxidation of alcohols. Chemguide. Retrieved from [Link]

  • SlidePlayer. (n.d.). Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M. Retrieved from [Link]

  • Quora. (2017, April 29). Why is pyridine a borderline base, while ammonia is a hard base? Retrieved from [Link]

  • Wyzant. (2022, February 27). acids and bases. Retrieved from [Link]

  • ACS Publications. (2025, March 1). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir. Retrieved from [Link]

  • Neilson Lab. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]

  • Regis Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. Retrieved from [Link]

  • Save My Exams. (2025, June 26). Reactions of Alcohols. Cambridge (CIE) A Level Chemistry Revision Notes 2023. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes. Retrieved from [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkyne. Retrieved from [Link]

  • MDPI. (n.d.). A Phycoerythrin-SOD Fluorescent Probe Enables Detection of Oxidative Stress for Assessing Astaxanthin in NAFLD. Retrieved from [Link]

Sources

Troubleshooting

refining column chromatography methods for pyridine-alkynes

<_ Technical Support Center: Refining Column Chromatography Methods for Pyridine-Alkynes For Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide: Common Issues and Solutions This section add...

Author: BenchChem Technical Support Team. Date: February 2026

<_

Technical Support Center: Refining Column Chromatography Methods for Pyridine-Alkynes

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the column chromatography of pyridine-alkynes, providing causal explanations and actionable protocols.

Question 1: My pyridine-alkyne is streaking/tailing on the silica gel column. What is the cause and how can I fix it?

Answer:

Peak tailing or streaking is a prevalent issue when purifying basic compounds like pyridines on standard silica gel.[1][2]

  • Causality—The "Why": Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of the pyridine ring strongly interacts with these acidic sites through hydrogen bonding and acid-base interactions.[1] This strong, and sometimes irreversible, binding leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tailing" or "streaking" effect on the chromatogram or TLC plate.[1][3] Column overloading can also contribute to this issue.[1][4]

  • Solutions—The "How":

    • Mobile Phase Modification: The most common and often simplest solution is to add a small amount of a basic modifier to the mobile phase. This "competing base" will preferentially interact with the acidic silanol groups, effectively masking them from the pyridine-alkyne.[1]

      • Triethylamine (TEA): Add 0.1-2% TEA to your eluent system (e.g., hexane/ethyl acetate).[4][5][6] This is a highly effective and widely used method.

      • Ammonia: A solution of 10% ammonium hydroxide in methanol can be used as a polar component in your eluent system, typically at 1-10% of the total mobile phase.[6][7]

    • Stationary Phase Deactivation: For particularly sensitive compounds, pre-treating the silica gel can be beneficial. This is often referred to as "deactivated" or "neutralized" silica gel.

      • Slurry Method: A slurry of silica gel can be made in a non-polar solvent containing triethylamine. The solvent is then removed under reduced pressure, leaving a TEA-coated silica gel for column packing.[8]

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[6][9]

      • Chemically Modified Silica: For very challenging separations, consider using amino-functionalized silica gel.[4]

Question 2: My pyridine-alkyne appears to be decomposing on the column. How can I confirm this and prevent it?

Answer:

Degradation of sensitive organic molecules on silica gel is a known issue, particularly for compounds susceptible to acid-catalyzed reactions.

  • Causality—The "Why": The acidic nature of silica gel can catalyze decomposition pathways for certain molecules. While pyridine itself is basic, substituents on the ring or the alkyne moiety might be acid-sensitive.

  • Confirmation with 2D TLC—The "How": A two-dimensional thin-layer chromatography (2D TLC) experiment is a definitive way to assess compound stability on silica.[10][11]

    • Spot your compound on one corner of a square TLC plate.

    • Develop the plate in a chosen solvent system.

    • Dry the plate thoroughly and rotate it 90 degrees.

    • Develop the plate again in the same solvent system.[1][11]

    • Interpretation: If the compound is stable, it will appear on the diagonal. If it is decomposing, new spots will appear below the diagonal.[10][11]

  • Solutions—The "How":

    • Deactivated Silica: Use silica gel that has been deactivated with triethylamine, as described in the previous section.[8][9] This neutralizes the acidic sites responsible for degradation.

    • Alternative Stationary Phases: Switch to a more inert stationary phase like neutral alumina or Florisil.[9]

    • Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time your compound spends on the column.[12]

Question 3: I am observing poor separation between my desired pyridine-alkyne and a closely related impurity. What strategies can I employ to improve resolution?

Answer:

Achieving good resolution between structurally similar compounds requires careful optimization of the chromatographic conditions.

  • Causality—The "Why": Poor separation occurs when the differential partitioning of the compounds between the stationary and mobile phases is insufficient. This can be due to an inappropriate choice of solvent system or stationary phase.[2]

  • Solutions—The "How":

    • Optimize the Mobile Phase:

      • Systematic TLC Analysis: Run a series of TLC plates with different solvent systems to find the optimal eluent for separation.[2] A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3][13]

      • Adjust Polarity: If your compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. If they are eluting too slowly (low Rf), increase the polarity.[2]

      • Gradient Elution: For complex mixtures with components of varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be highly effective.[13][14]

    • Change Solvent Selectivity: If adjusting the polarity of a hexane/ethyl acetate system is not working, try a different solvent combination. For example, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity and improve separation.[2][5]

    • Stationary Phase Selection: If mobile phase optimization is unsuccessful, changing the stationary phase may be necessary.

      • Different Porosity/Particle Size: Using a silica gel with a smaller particle size can increase column efficiency and improve resolution, though it will also increase back-pressure.

      • Alternative Sorbents: Consider alumina or a bonded-phase silica for different separation mechanisms.[1]

Frequently Asked Questions (FAQs)

Q1: Should I use wet or dry loading for my pyridine-alkyne sample?

A1: Both wet and dry loading can be effective, and the choice often depends on the solubility of your sample.[14][15]

  • Wet Loading: Involves dissolving the sample in a minimal amount of the initial mobile phase and carefully applying it to the top of the column.[15] This is generally preferred for samples that are readily soluble in the eluent.

  • Dry Loading: Involves pre-adsorbing the sample onto a small amount of silica gel (or another inert solid) by dissolving the sample in a volatile solvent, mixing it with the silica, and then evaporating the solvent. The resulting free-flowing powder is then carefully added to the top of the column. This method is advantageous for samples that have poor solubility in the mobile phase.[15]

Q2: How do I choose the right solvent system to start with?

A2: Thin-layer chromatography (TLC) is an indispensable tool for developing your column chromatography method.[13] Start with a relatively non-polar system, such as 9:1 hexanes:ethyl acetate, and gradually increase the polarity. The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.

Q3: Can the alkyne group in my molecule interact with the stationary phase?

A3: While the primary interaction for pyridine-alkynes is typically the basic nitrogen, the alkyne group can participate in weaker interactions, such as pi-pi stacking or hydrogen bonding if it is a terminal alkyne. Additionally, some pyridine-alkynes can act as chelating agents for metal ions, which may be present as trace impurities in the silica gel.[16][17] If you suspect chelation is an issue, using high-purity silica gel or adding a chelating agent like EDTA to your workup prior to chromatography may be beneficial.

Q4: What is the proper way to pack a silica gel column to avoid issues like cracking or air bubbles?

A4: Proper column packing is crucial for a successful separation.

  • Slurry Packing: The recommended method is to create a slurry of the silica gel in the initial, non-polar eluent.[13]

  • Pour and Settle: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Avoid Air Bubbles: Ensure there are no air bubbles trapped in the packed bed, as these can lead to poor separation.[18]

  • Protective Layer: Add a thin layer of sand on top of the packed silica to prevent disturbance of the surface when adding the sample or eluent.[10][14]

  • Never Let the Column Run Dry: The solvent level should always be kept above the top of the stationary phase to prevent cracking of the silica bed.[10]

Experimental Protocols & Visualizations

Protocol 1: Standard Column Chromatography of a Pyridine-Alkyne with TEA Modification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a 98:2 mixture of hexanes and triethylamine.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until it is just above the silica bed. Add a thin layer of sand.[10][13]

  • Sample Loading (Dry Loading):

    • Dissolve the crude pyridine-alkyne in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel and mix to form a paste.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate) containing 0.5-1% triethylamine. Gradually increase the polarity of the mobile phase as needed (gradient elution).[13]

  • Fraction Collection & Analysis: Collect fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.[13][14]

Diagram: Troubleshooting Workflow for Pyridine-Alkyne Purification

TroubleshootingWorkflow start Start: Crude Pyridine-Alkyne tlc Run TLC with Hexane/EtOAc +/- TEA start->tlc problem Identify Problem tlc->problem streaking Streaking/ Tailing? problem->streaking Yes poor_sep Poor Separation? problem->poor_sep No add_tea Add 1% TEA to Mobile Phase streaking->add_tea Yes deactivate_silica Use Deactivated Silica Gel streaking->deactivate_silica If TEA fails run_column Run Column Chromatography add_tea->run_column use_alumina Switch to Alumina deactivate_silica->use_alumina If still fails deactivate_silica->run_column use_alumina->run_column optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent Yes decomposition Decomposition (2D TLC)? poor_sep->decomposition No gradient Use Gradient Elution optimize_solvent->gradient change_solvent Change Solvent Selectivity (e.g., DCM/MeOH) optimize_solvent->change_solvent If needed gradient->run_column change_solvent->run_column decomposition->deactivate_silica Yes decomposition->run_column No, proceed pure_product Pure Product run_column->pure_product

Caption: A decision-making workflow for troubleshooting common issues in pyridine-alkyne chromatography.

Table 1: Common Mobile Phase Modifiers for Pyridine-Alkyne Purification
ModifierConcentrationPurposeConsiderations
Triethylamine (TEA) 0.1 - 2% (v/v)Masks acidic silanol sites, prevents tailing.[4][5][6]Volatile, can be removed during solvent evaporation.
Ammonia (as NH4OH in MeOH) 1 - 10% of a 10% NH4OH in MeOH stockStronger base, effective for very basic compounds.[6][7]Less volatile than TEA, may be harder to remove.
Acetic Acid 0.1 - 1% (v/v)Used for acidic compounds, generally not recommended for basic pyridines unless the molecule also has a more acidic functional group.[6][19]Can cause degradation of acid-sensitive compounds.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Biocompare. (2020, March 9). Six Suggestions for Successful Column Chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 27). How Does Silica Gel Chromatography Work? [Video]. YouTube. Retrieved from [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Tan, Y., et al. (2011). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. Organic Letters, 13(16), 4252-4255. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Reddit. (2019, March 14). What causes streaking in silica gel column chromatography?. r/chemhelp. Retrieved from [Link]

  • Zuccarello, E., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 27(15), 4988. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • MDPI. (n.d.). Chelating Extractants for Metals. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC-MS Purity Analysis of 5-(Pyridin-3-yl)pent-4-yn-2-ol

Executive Summary Verdict: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) utilizing Electrospray Ionization (ESI) is the superior analytical standard for the purity determination of 5-(Py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) utilizing Electrospray Ionization (ESI) is the superior analytical standard for the purity determination of 5-(Pyridin-3-yl)pent-4-yn-2-ol.

While Gas Chromatography (GC-MS) offers higher theoretical plate counts, the thermal lability of the secondary alcohol and the polarity of the pyridine ring necessitate derivatization, introducing variability. Nuclear Magnetic Resonance (NMR) lacks the sensitivity required for trace impurity quantification (<0.1%). Therefore, a Reversed-Phase (RP) UHPLC-MS method using a base-deactivated stationary phase is the recommended protocol for drug development workflows.

Part 1: Compound Analysis & Method Selection

To design a robust method, we must first deconstruct the analyte's physicochemical behavior:

  • Analyte: 5-(Pyridin-3-yl)pent-4-yn-2-ol (CAS: 119981-03-2)[1]

  • Critical Structural Features:

    • Pyridine Ring: A basic nitrogen (

      
      ). In standard acidic HPLC mobile phases, this will be protonated. If the column has residual silanols, severe peak tailing will occur due to cation-exchange interactions.
      
    • Alkyne Linker: Provides rigid conjugation but is susceptible to oxidation or hydration under harsh conditions.

    • Secondary Alcohol: A polar chiral center. While this guide focuses on chemical purity (achiral), the polarity dictates the need for a polar-embedded or highly end-capped C18 column to ensure retention.

Comparative Analysis: Why HPLC-MS?

The following table contrasts the performance of HPLC-MS against common alternatives for this specific scaffold.

FeatureHPLC-MS (Recommended) GC-MS 1H-NMR
Suitability High. Handles polar/basic compounds natively.Medium. Requires derivatization (TMS) to prevent tailing of the -OH group.Low (for purity). Excellent for structure, poor for trace quantification.
Sensitivity (LOD) < 1 ng/mL. Ideal for trace impurity profiling.~10-100 ng/mL.~10,000 ng/mL (Requires mg quantities).
Specificity Excellent. Resolves isobaric impurities via retention time + m/z.Good, but thermal degradation products can mimic impurities.Poor resolution for minor impurities overlapping with solvent/main peaks.
Throughput High (5-8 min run time).Low (Long thermal gradients + cool down).Medium.
Decision Logic Diagram

MethodSelection Start Start: Purity Analysis of 5-(Pyridin-3-yl)pent-4-yn-2-ol CheckVolatile Is the analyte volatile & thermally stable? Start->CheckVolatile CheckTrace Is trace impurity detection (<0.1%) required? CheckVolatile->CheckTrace No / Risk of Tailing GCMS GC-MS (Risk: Thermal degradation of -OH) CheckVolatile->GCMS Yes (Unlikely for polar alcohol) NMR 1H-NMR (Limit: Low Sensitivity) CheckTrace->NMR No (Structure ID only) HPLCMS HPLC-MS (ESI+) (Optimal: Sensitivity + Stability) CheckTrace->HPLCMS Yes (Purity Profiling)

Figure 1: Analytical Method Selection Decision Tree. HPLC-MS is selected to mitigate thermal instability risks associated with GC and sensitivity limitations of NMR.

Part 2: Detailed HPLC-MS Protocol

Instrumentation & Conditions
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[2]

    • Reasoning: The pyridine nitrogen is easily protonated (

      
      ), providing high sensitivity.
      
Stationary Phase Selection

Critical Choice: You cannot use a standard silica column.

  • Recommended Column: Waters XBridge BEH C18 or Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.7 µm).

  • Mechanism:[3][4] These columns utilize "Ethylene Bridged Hybrid" (BEH) or dense end-capping technology. This shields the acidic silanols on the silica surface, preventing the basic pyridine moiety from dragging (tailing) and ensuring a sharp, symmetrical peak.

Mobile Phase Composition
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[2]

  • Chemist's Insight: The formic acid serves two roles:

    • pH Control: Lowers pH to ~2.7, ensuring the pyridine is fully protonated (

      
      ) rather than existing in a mixed state, which stabilizes retention time.
      
    • Ionization: Provides the protons necessary for ESI+ efficiency.

Gradient Profile
Time (min)% Solvent BFlow Rate (mL/min)Phase
0.0050.4Equilibration
1.0050.4Load
6.00950.4Elution
7.50950.4Wash
7.6050.4Re-equilibration
10.0050.4End
Mass Spectrometry Parameters
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimized for MW ~161 to prevent in-source fragmentation)

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Scan Range: m/z 50 – 500 (Covers precursor and potential dimers)

Part 3: Experimental Workflow & Validation

Workflow Diagram

Workflow Sample Sample Preparation (1 mg/mL in 50:50 ACN:H2O) Filter Filtration (0.22 µm PTFE) Sample->Filter Separation UHPLC Separation (BEH C18 Column) Filter->Separation Ionization ESI+ Ionization (Protonation of Pyridine) Separation->Ionization Detection MS Detection (TIC & UV 254nm) Ionization->Detection Data Purity Calculation (% Area Normalization) Detection->Data

Figure 2: End-to-end analytical workflow for purity determination.[1]

Validation Strategy (Self-Validating System)

To ensure the method is reliable (Trustworthiness), evaluate these System Suitability criteria before every sample batch:

  • Peak Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Failure Mode: If

      
      , the column end-capping is failing, or the mobile phase pH is too high.
      
  • Signal-to-Noise (S/N): Limit of Quantitation (LOQ) is defined as S/N > 10.

  • Carryover: Inject a blank after the highest standard. Peak area in blank must be < 0.1% of the standard.

Troubleshooting Guide
  • Issue: Double peaks.

    • Cause: Atropisomerism is unlikely here, but chiral separation of the enantiomers might partially occur if using a column with unintentional chiral selectivity (rare on C18). More likely, the sample solvent is too strong (100% ACN injection).

    • Fix: Dissolve sample in initial mobile phase (5% ACN).

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from matrix or dirty source.

    • Fix: Switch to Ammonium Formate (5mM) buffer instead of just Formic Acid to stabilize ionic strength.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[3][4][5] [Link]

  • Center for Disease Control (CDC). (n.d.). Analytical Methods for Pyridine and Derivatives.[6][7] Agency for Toxic Substances and Disease Registry. [Link]

  • PubChem. (n.d.).[8] 5-(Pyridin-3-yl)pent-4-yn-2-ol Compound Summary. National Library of Medicine. [Link]

  • Dolan, J. W. (2008). The Role of pH in LC Separations. LCGC North America. [Link]

Sources

Comparative

Biological Efficacy Guide: 5-(Pyridin-3-yl)pent-4-yn-2-ol vs. Phenyl Analog

This guide provides an in-depth technical comparison between 5-(Pyridin-3-yl)pent-4-yn-2-ol (Compound A) and its phenyl analog (Compound B). This analysis focuses on their biological efficacy, physicochemical properties,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-(Pyridin-3-yl)pent-4-yn-2-ol (Compound A) and its phenyl analog (Compound B). This analysis focuses on their biological efficacy, physicochemical properties, and suitability as pharmacophores in drug discovery, particularly in the context of metabotropic glutamate receptor (mGluR) modulation and nicotinic acetylcholine receptor (nAChR) ligands, where this aryl-alkyne-alcohol motif is frequently utilized.

Executive Summary

In the optimization of aryl-alkynyl pharmacophores, the substitution of a phenyl ring with a pyridine moiety is a classic bioisosteric strategy designed to improve drug-likeness . While the Phenyl Analog (Compound B) often exhibits higher lipophilic binding affinity, it suffers from poor aqueous solubility and rapid metabolic clearance. The Pyridine Analog (Compound A) typically retains biological potency while significantly enhancing solubility , metabolic stability , and CNS penetration .

This guide evaluates these two compounds as representative scaffolds for mGluR5 antagonism and nAChR agonism , providing experimental protocols for their validation.

Chemical & Physicochemical Profile

The fundamental difference lies in the electronic and hydrophilic nature of the aromatic ring. The pyridine nitrogen introduces a dipole and a hydrogen bond acceptor, altering the LogP and pKa.

Comparative Properties Table
FeatureCompound A: Pyridine Analog Compound B: Phenyl Analog Impact on Efficacy
Structure 5-(Pyridin-3-yl)pent-4-yn-2-ol5-Phenylpent-4-yn-2-olPyridine reduces lipophilicity.
LogP (Calc) ~1.2 - 1.5~2.5 - 2.8Lower LogP improves solubility and bioavailability.
TPSA ~33 Ų (OH + Pyridine N)~20 Ų (OH only)Higher TPSA aids in specific receptor interactions.
pKa ~5.2 (Pyridine N)NeutralPyridine can be protonated in acidic lysosomes or pockets.
Solubility High (>1 mg/mL)Low (<0.1 mg/mL)Pyridine is preferred for formulation.
Metabolic Liability N-oxidation (slow)Aromatic hydroxylation (fast)Pyridine is generally more metabolically stable.

Biological Efficacy Analysis

Target Engagement: mGluR5 & nAChR Context

The 5-aryl-pent-4-yn-2-ol scaffold mimics the acetylene linker found in MPEP (mGluR5 antagonist) and Sazetidine-A (nAChR partial agonist).

  • Phenyl Analog (Compound B):

    • Mechanism: Relies on

      
       stacking interactions within the hydrophobic transmembrane allosteric pocket.
      
    • Performance: Often shows higher intrinsic affinity (Ki) due to the lipophilic effect. However, in functional assays, its efficacy is limited by non-specific binding and poor membrane distribution.

    • Toxicity: The terminal phenyl-alkyne moiety is prone to metabolic activation (forming reactive ketenes or epoxides), leading to potential cytotoxicity.

  • Pyridine Analog (Compound A):

    • Mechanism: The pyridine nitrogen can form specific hydrogen bonds or water-mediated bridges within the receptor pocket (e.g., with Ser/Thr residues).

    • Performance: While Ki might be slightly lower (1.5x - 2x) than the phenyl analog, the functional IC50 is often superior in whole-cell assays due to better effective concentration at the target site.

    • Selectivity: The pyridine ring reduces off-target binding to hydrophobic channels (e.g., hERG), improving the safety profile.

Cytotoxicity & Safety
  • Compound B (Phenyl): High lipophilicity correlates with higher cellular toxicity in non-target cells (e.g., HepG2).

  • Compound A (Pyridine): significantly reduced cytotoxicity (

    
    ) compared to the phenyl analog (
    
    
    
    ).

Mechanism of Action & Signaling Pathway

The following diagram illustrates the modulation of the mGluR5 pathway , a primary target for this scaffold. The antagonist (Compound A/B) blocks the Gq-coupled cascade.

mGluR5_Pathway Glutamate Glutamate (Ligand) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Activates Antagonist Compound A/B (Allosteric Antagonist) Antagonist->mGluR5 Blocks (NAM) PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Neuronal Excitability (Downregulated) Ca->Response Signaling

Caption: Schematic of mGluR5 signaling blockade by 5-aryl-pent-4-yn-2-ol derivatives (NAM: Negative Allosteric Modulator).

Experimental Protocols

To validate the efficacy of Compound A vs. Compound B, the following self-validating protocols are recommended.

Synthesis: Sonogashira Coupling (Validation of Structure)
  • Objective: Synthesize the target alkynyl alcohols from aryl halides.

  • Reagents: 3-Bromopyridine (for A) or Bromobenzene (for B), Pent-4-yn-2-ol, Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N.

  • Protocol:

    • Degas Et3N/THF (1:1) solvent stream with Argon for 15 min.

    • Add aryl halide (1.0 eq) and Pent-4-yn-2-ol (1.2 eq).

    • Add catalysts (Pd, Cu) under inert atmosphere.

    • Stir at 60°C for 4-6 hours.

    • Validation: Monitor by TLC (Rf difference: Pyridine product is more polar/lower Rf than Phenyl).

    • Purification: Silica gel column (Hexane/EtOAc).

Functional Assay: Calcium Mobilization (FLIPR)
  • Objective: Compare functional IC50 against Glutamate-induced Ca2+ release.

  • Cell Line: HEK293 stably expressing human mGluR5.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Steps:

    • Loading: Incubate cells with Fluo-4 AM (4 μM) for 45 min at 37°C.

    • Pre-incubation: Add Compound A or B (serial dilutions: 1 nM to 10 μM) for 15 min.

    • Stimulation: Inject Glutamate (EC80 concentration).

    • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm).

    • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Self-Validation: Include MPEP (10 μM) as a positive control (100% inhibition).

References

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. Link

  • Cosford, N. D., et al. (2003). "[3H]-Methoxymethyl-MTEP and [3H]-Methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor." Bioorganic & Medicinal Chemistry Letters. Link

  • Xiao, Y., et al. (2006). "Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them." Molecular Pharmacology. Link

  • Li, J., et al. (2020). "Design and synthesis of pyridine-alkyne derivatives as potential antitumor agents." European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "5-phenylpent-4-yn-2-ol." National Center for Biotechnology Information. Link

Validation

Comparative Guide: Binding Affinity and Efficacy of Pyridinyl-Derived VEGFR-2 Inhibitors

Executive Summary: The Pyridine Scaffold in Kinase Inhibition[1] In the rational design of kinase inhibitors, the pyridine moiety remains a privileged scaffold due to its versatile electronic properties and ability to fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Scaffold in Kinase Inhibition[1]

In the rational design of kinase inhibitors, the pyridine moiety remains a privileged scaffold due to its versatile electronic properties and ability to function as a hydrogen bond acceptor within the ATP-binding pocket. This guide provides a technical comparison of novel pyridinyl-derived VEGFR-2 inhibitors , specifically analyzing their binding affinity (


), inhibitory concentration (

), and kinetic profiles relative to the clinical benchmark, Sorafenib .

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary driver of tumor angiogenesis. While first-generation inhibitors like Sorafenib (a bi-aryl urea containing a pyridine ring) are effective, resistance and off-target toxicity necessitate the development of optimized pyridine analogs. This analysis focuses on a recently characterized series of 2-cyanoacetohydrazone-pyridine hybrids (Compounds 8, 9, and 10) and evaluates their performance against Sorafenib.[1]

Mechanistic Basis: Type II Binding Mode[3]

To understand the binding affinity differences, one must analyze the interaction geometry. Pyridine-based inhibitors of VEGFR-2 typically adopt a Type II binding mode .

  • DFG-out Conformation: These inhibitors stabilize the inactive conformation of the kinase where the Asp-Phe-Gly (DFG) motif is flipped outward.

  • Hinge Region Interaction: The pyridine nitrogen (or substituents on the ring) often forms critical hydrogen bonds with the backbone residues of the hinge region (e.g., Cys919).

  • Allosteric Hydrophobic Pocket: A linker (often urea or hydrazone) extends the molecule into the hydrophobic back pocket, adjacent to the ATP site. This extension is crucial for high-affinity binding and selectivity.

Visualization: VEGFR-2 Signaling and Inhibition Pathway

The following diagram illustrates the downstream cascades blocked by these inhibitors.

VEGFR2_Pathway cluster_pathways Downstream Signaling Cascades VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF AKT AKT (Cell Survival) PI3K->AKT MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK Inhibitor Pyridinyl Inhibitor (Type II Binder) Inhibitor->VEGFR2 Inhibition (ATP Competition)

Figure 1: VEGFR-2 signaling cascade showing the intervention point of pyridinyl inhibitors preventing downstream proliferation (ERK) and survival (AKT).

Comparative Analysis: Performance Metrics

The following data synthesizes experimental results comparing the novel pyridine derivative Compound 10 against its analogs and the standard Sorafenib .

Table 1: Enzymatic Inhibition and Cytotoxicity Profile
Compound IDScaffold ClassVEGFR-2 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)Relative Potency*
Sorafenib Bi-aryl urea (Pyridine)0.10 9.185.47 1.00 (Ref)
Compound 10 Pyridine-hydrazone0.12 4.25 6.080.83
Compound 8 Pyridine-hydrazone0.134.3410.290.77
Compound 9 Pyridine-hydrazone0.134.6811.060.77

*Relative Potency calculated based on VEGFR-2 enzymatic inhibition relative to Sorafenib.

Technical Interpretation[3][4][5][6][7]
  • Equipotent Binding: Compound 10 exhibits an

    
     of 0.12 µM, which is statistically equipotent to Sorafenib (0.10 µM).[1] This validates the pyridine-hydrazone scaffold as a viable alternative to the traditional bi-aryl urea.
    
  • Superior Cytotoxicity in HepG2: Despite similar enzyme affinity, Compound 10 is roughly 2-fold more potent than Sorafenib in inhibiting HepG2 (liver cancer) cell growth (4.25 µM vs 9.18 µM). This suggests improved membrane permeability or reduced efflux liability for the pyridine-hydrazone derivative.

  • SAR Insight: The similarity between Compounds 8, 9, and 10 indicates a "flat" Structure-Activity Relationship (SAR) for minor substitutions on the phenyl ring attached to the hydrazone, implying the pyridine core is the dominant driver of affinity in the ATP pocket.

Experimental Protocol: Surface Plasmon Resonance (SPR)

To rigorously validate the binding affinity (


) and residence time of these inhibitors, Surface Plasmon Resonance (SPR)  is the gold standard. Unlike endpoint assays (e.g., ELISA), SPR provides real-time kinetic data (

and

), which is critical for predicting in vivo efficacy.

Objective: Determine the kinetic rate constants of Pyridinyl Inhibitor X binding to recombinant VEGFR-2.

Workflow Visualization

SPR_Workflow Step1 1. Immobilization (Amine Coupling) Ligand: VEGFR-2 Step2 2. Conditioning Buffer: HBS-EP+ Remove unstable ligand Step1->Step2 Step3 3. Single-Cycle Kinetics Inject Inhibitor (0.1 - 10 µM) No regeneration between Step2->Step3 Step4 4. Data Fitting 1:1 Langmuir Model Output: ka, kd, KD Step3->Step4

Figure 2: SPR kinetic assay workflow for determining binding constants of small molecule inhibitors.

Detailed Methodology

Step 1: Sensor Chip Preparation (Self-Validating Step)

  • Chip Type: CM5 (Carboxymethylated dextran) is standard.

  • Immobilization: Use standard amine coupling (EDC/NHS chemistry).

  • Target: Recombinant human VEGFR-2 (kinase domain). Dilute to 10 µg/mL in Acetate buffer pH 5.0.

  • Validation Check: Target an immobilization level (

    
    ) of ~1000-1500 RU. Why? This level is high enough to detect small molecules (MW ~400 Da) but low enough to minimize mass transport limitations.
    

Step 2: Analyte Preparation

  • Dissolve pyridinyl inhibitors in 100% DMSO to 10 mM stock.

  • Dilute into running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

  • Critical Control: Match the DMSO concentration in the running buffer and analyte samples exactly (e.g., 1% DMSO). Why? DMSO has a high refractive index; mismatches will cause bulk shift errors that obscure the binding signal.

Step 3: Kinetic Injection Cycle

  • Flow Rate: High flow rate (30 µL/min) to minimize mass transport effects.

  • Concentration Series: Inject a 5-point dilution series (e.g., 0.1, 0.3, 1.0, 3.3, 10 µM).

  • Association Time: 60-120 seconds.

  • Dissociation Time: 300-600 seconds. Why? Type II inhibitors often have slow dissociation rates (long residence time); cutting this short will result in inaccurate

    
     calculations.
    

Step 4: Data Analysis

  • Reference subtraction: (Flow Cell 2 - Flow Cell 1) to remove bulk refractive index changes.

  • Fit data to a 1:1 Langmuir binding model .

  • Acceptance Criteria: The

    
     value of the fit should be < 10% of the 
    
    
    
    .

References

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations. Source: PubMed / NIH (2021) URL:[Link] (Primary source for Compound 10 vs Sorafenib comparative data)

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Source: Bio-Rad Tech Note URL:[Link] (Source for SPR immobilization protocols)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.